Product packaging for 2-(Benzyloxy)ethanamine(Cat. No.:CAS No. 38336-04-8)

2-(Benzyloxy)ethanamine

Cat. No.: B1268121
CAS No.: 38336-04-8
M. Wt: 151.21 g/mol
InChI Key: XJGVVOAKITWCAB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Benzyloxy)-1-ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1268121 2-(Benzyloxy)ethanamine CAS No. 38336-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVVOAKITWCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336448
Record name 2-(benzyloxy)-1-ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38336-04-8
Record name 2-(benzyloxy)-1-ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)ethanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)ethanamine is a primary amine and benzyl ether that serves as a versatile bifunctional building block in organic synthesis. Its unique structural features make it a valuable component in the construction of more complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data are presented to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a flexible ethylamine chain and a benzyl ether moiety, which imparts a degree of lipophilicity and the potential for aromatic interactions.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[1][3]
Boiling Point 240.6 °C at 760 mmHg[1]
Density 1.01 g/cm³[4]
Flash Point 85 °C[5]
Refractive Index 1.52[4]
pKa 8.82 ± 0.10 (Predicted)[5]
Solubility Soluble in many organic solvents such as ethanol, toluene, and dichloromethane.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of ethanolamine. While various methods exist, a common approach involves the reaction of ethanolamine with a benzylating agent, such as benzyl bromide, in the presence of a base.

General Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Ethanolamine

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental parameters from a single source are not available, typical proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be consistent with the assigned structure. Key expected signals would include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.[2]

Experimental Protocol for IR Spectroscopy (Neat Sample):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Place a small drop of this compound (as a neat liquid) directly onto the ATR crystal.

  • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Applications in Drug Discovery and Development

This compound is increasingly recognized for its utility as a linker component in the synthesis of complex therapeutic agents. Its bifunctional nature, with a nucleophilic amine and a benzyl ether that can be either stable or serve as a masked hydroxyl group, provides synthetic versatility.

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant and modern application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[7]

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1] The benzyloxy-ethylamine moiety can be incorporated into PROTAC linkers to provide a balance of properties.[1] The aromatic ring can introduce a degree of rigidity and participate in pi-stacking interactions, while the ether linkage maintains some flexibility.[1]

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds Warhead PROTAC PROTAC {Warhead | Linker | E3 Ligase Ligand} E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds Ligand UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

Experimental Workflow for PROTAC Synthesis incorporating this compound Linker:

The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a generalized workflow for incorporating a this compound-derived linker.

PROTAC_Synthesis_Workflow cluster_0 Warhead Functionalization cluster_1 Linker Synthesis cluster_2 E3 Ligase Ligand Functionalization cluster_3 PROTAC Assembly Warhead POI Ligand (Warhead) with coupling handle (e.g., -COOH) Intermediate1 Warhead-Linker Intermediate Warhead->Intermediate1 Amide Coupling AmineLinker This compound ActivatedLinker Activated Linker (e.g., with leaving group) AmineLinker->ActivatedLinker Functionalization ActivatedLinker->Intermediate1 E3Ligand E3 Ligase Ligand with coupling handle (e.g., -OH) FinalPROTAC Final PROTAC E3Ligand->FinalPROTAC Intermediate1->FinalPROTAC Coupling

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3] Store the compound in a tightly sealed container in a cool, dry place.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in medicinal chemistry and drug discovery. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating complex molecules. The emergence of targeted protein degradation as a therapeutic modality has highlighted the potential of this compound as a key component in the design of novel PROTACs. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

2-(Benzyloxy)ethanamine, a versatile bifunctional organic compound, is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its unique structure, incorporating a primary amine and a benzyl ether, allows for a wide range of chemical modifications.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 38336-04-8 .

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow liquid/oil
Boiling Point 240.6°C at 760 mmHg
Density 1.016 g/cm³
Flash Point 85°C
pKa 8.82 ± 0.10 (Predicted)
Refractive Index 1.5260
Solubility Slightly soluble in Chloroform and DMSO
Synonyms

This compound is also known by several other names in scientific literature and chemical catalogs:

  • 2-(Benzyloxy)ethylamine

  • 2-Aminoethyl benzyl ether

  • 2-(Phenylmethoxy)ethanamine

  • 2-(benzyloxy)ethan-1-amine

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is described below.

General Synthesis Method

A general method for the preparation of 2-(benzyloxy)ethylamine involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One specific example involves the use of hydrazine hydrate.

Experimental Protocol:

  • A precursor compound, such as N-(2-hydroxyethyl)phthalimide, is dissolved in a suitable

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(benzyloxy)ethanamine, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines two principal and effective methods for its preparation: the Gabriel Synthesis and Reductive Amination.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the carbon-nitrogen bond late in the synthetic sequence. This guide will focus on two such methods:

  • Gabriel Synthesis: A robust method for the preparation of primary amines, avoiding the overalkylation often encountered with other methods.[3][4][5][6] This pathway involves the N-alkylation of phthalimide with a suitable 2-(benzyloxy)ethyl halide, followed by the liberation of the desired amine.

  • Reductive Amination: A versatile one-pot reaction that forms an amine from a carbonyl compound and an amine source.[7][8][9][10][11] In the context of this synthesis, benzyloxyacetaldehyde would be reacted with ammonia in the presence of a reducing agent.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program.

Gabriel Synthesis of this compound

The Gabriel synthesis provides a clean and high-yielding route to this compound. The overall transformation is depicted below.

Gabriel Synthesis Potassium_Phthalimide Potassium Phthalimide Intermediate N-(2-(Benzyloxy)ethyl)phthalimide Potassium_Phthalimide->Intermediate SN2 Reaction Benzyl_O_Et_X 2-(Benzyloxy)ethyl halide (X = Cl, Br) Benzyl_O_Et_X->Intermediate Product This compound Intermediate->Product Hydrazinolysis Byproduct Phthalhydrazide Intermediate->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Gabriel Synthesis of this compound.

Experimental Protocol: Gabriel Synthesis

This protocol is based on a two-step procedure involving the initial synthesis of the phthalimide intermediate followed by hydrazinolysis.

Step 1: Synthesis of N-(2-(Benzyloxy)ethyl)phthalimide

  • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 2-(benzyloxy)ethyl bromide (1.0 equivalent).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford crude N-(2-(benzyloxy)ethyl)phthalimide.

  • Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound via Hydrazinolysis

  • Dissolve the N-(2-(benzyloxy)ethyl)phthalimide (1.0 equivalent) in ethanol at 50 °C.[2]

  • To this solution, slowly add hydrazine hydrate (85%, 1.1 equivalents).[2]

  • Maintain the reaction temperature at 50 °C and continue stirring for 4 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid phthalhydrazide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Quantitative Data for Gabriel Synthesis
ParameterValueReference
Step 1: N-Alkylation
ReactantsPotassium Phthalimide, 2-(Benzyloxy)ethyl bromideGeneral Procedure
SolventDMF[4]
Temperature80-90 °CGeneral Procedure
Reaction Time4-6 hoursGeneral Procedure
Step 2: Hydrazinolysis
ReactantN-(2-(Benzyloxy)ethyl)phthalimide, Hydrazine Hydrate (85%)[2]
SolventEthanol[2]
Temperature50 °C[2]
Reaction Time4 hours[2]
Yield90% (for the hydrazinolysis step)[2]

Reductive Amination Synthesis of this compound

Reductive amination offers a direct, one-pot approach to this compound from benzyloxyacetaldehyde and an ammonia source.

Reductive Amination Aldehyde Benzyloxyacetaldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia Ammonia->Imine Product This compound Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Reductive Amination for this compound Synthesis.

Experimental Protocol: Reductive Amination

This protocol outlines a one-pot reductive amination procedure.

  • Dissolve benzyloxyacetaldehyde (1.0 equivalent) in methanol.

  • Add a solution of ammonia in methanol (excess, typically 7N solution).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution of a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.2 equivalents), in methanol.

  • Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 25 °C.

  • Stir the reaction for 12-24 hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench by the careful addition of aqueous HCl.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

  • The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12.

  • The product is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Quantitative Data for Reductive Amination
ParameterValueReference
ReactantsBenzyloxyacetaldehyde, AmmoniaGeneral Procedure
Reducing AgentSodium Cyanoborohydride (NaBH3CN)[9]
SolventMethanolGeneral Procedure
TemperatureRoom TemperatureGeneral Procedure
Reaction Time12-24 hoursGeneral Procedure

Conclusion

Both the Gabriel synthesis and reductive amination represent viable and effective methods for the preparation of this compound. The Gabriel synthesis is a classical and often high-yielding method, particularly suitable for avoiding polyalkylation byproducts. Reductive amination, on the other hand, offers a more convergent and often one-pot procedure, which can be advantageous in terms of operational simplicity. The selection of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific purity requirements for the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(Benzyloxy)ethanamine. The information is intended to support research and development activities by providing detailed experimental protocols and quantitative data.

Molecular Structure and Chemical Identity

This compound, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.[1] Its chemical structure consists of a benzyl group (a benzene ring attached to a methylene group) linked via an ether oxygen to an ethylamine moiety.

Below is a diagram of the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Chemical Identifiers
IdentifierValue
IUPAC NameThis compound
Synonyms2-Aminoethyl benzyl ether, 2-(Phenylmethoxy)ethanamine
CAS Number38336-04-8
Molecular FormulaC₉H₁₃NO
InChI1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
InChIKeyXJGVVOAKITWCAB-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COCCN

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid oil.[1] It is soluble in organic solvents such as chloroform and DMSO.[1]

PropertyValue
Molecular Weight151.21 g/mol
Boiling Point241 °C
Density1.45 g/cm³
Refractive Index1.5260
Flash Point85 °C
pKa8.82 ± 0.10 (Predicted)

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One reported method involves the use of 2-(benzyloxy)ethyl-phthalimide.[2]

Reaction Scheme:

2-(Benzyloxy)ethyl-phthalimide + Hydrazine hydrate → this compound + Phthalhydrazide

Experimental Procedure:

A general procedure for the synthesis is as follows:

  • Reaction Setup: Dissolve 2-(benzyloxy)ethyl-phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Addition of Hydrazine: Heat the solution to 50 °C and slowly add hydrazine hydrate (1.1 equivalents).

  • Reaction: Maintain the reaction mixture at 50 °C and stir for 4 hours.

  • Work-up: Cool the mixture to room temperature. A solid precipitate (phthalhydrazide) will form.

  • Isolation: Separate the solid by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

synthesis_workflow Synthesis Workflow of this compound start Start dissolve Dissolve 2-(benzyloxy)ethyl-phthalimide in Ethanol start->dissolve heat1 Heat to 50 °C dissolve->heat1 add_hydrazine Slowly add Hydrazine Hydrate heat1->add_hydrazine react Maintain at 50 °C for 4 hours add_hydrazine->react cool Cool to Room Temperature react->cool filter Filter to remove precipitate cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by distillation or chromatography concentrate->purify end End Product: This compound purify->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the two methylene groups of the ethyl chain, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Quantitative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in detail in the searched sources.

Note: A ¹H NMR spectrum was recorded on a Varian A-60 instrument, but detailed peak assignments are not publicly available.[3]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
Data not available in the searched sources.
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
Data not available in detail in the searched sources.

Note: An FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique, but a detailed peak list is not publicly available.[3]

Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
151[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
44[C₂H₆N]⁺
30[CH₄N]⁺

Note: The top three peaks observed in the GC-MS analysis were at m/z 30, 45 (likely an error in the source, 44 is more common for this structure), and 91.[3] The fragmentation pattern is proposed based on the common fragmentation of benzyl ethers and primary amines.

The following diagram illustrates a plausible mass spectrometry fragmentation pathway for this compound.

fragmentation_pathway Plausible Mass Spectrometry Fragmentation of this compound parent [C₆H₅CH₂OCH₂CH₂NH₂]⁺˙ m/z = 151 frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) parent->frag1 α-cleavage frag2 [CH₂NH₂]⁺˙ m/z = 30 parent->frag2 cleavage of C-C bond frag3 [OCH₂CH₂NH₂]⁺ m/z = 60 parent->frag3 cleavage of benzyl-O bond

Caption: A simplified representation of possible fragmentation pathways.

Safety and Handling

This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

This compound serves as a useful intermediate in organic synthesis.[4][5] Its primary amine and benzyl ether functionalities allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. It is also used as a biochemical reagent in life science research.[6]

References

In-Depth Technical Guide: Safety and Handling of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Benzyloxy)ethanamine (CAS No: 38336-04-8). The following sections detail the hazards, protective measures, emergency procedures, and storage requirements necessary for the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure.[1][2][3] It is crucial for personnel to be fully aware of its hazards before handling.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1][2]

Signal Word: Danger[1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H227: Combustible liquid.

Physicochemical Information

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₃NO[2][4]
Molecular Weight 151.21 g/mol [2][4]
Appearance Colorless to pale yellow liquid/oil[3]
Boiling Point 240.6°C at 760 mmHg[5]
Flash Point 85 °C (Calculated value)[1]
Relative Density 1.01[1]
Refractive Index 1.52[1]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory to prevent exposure.

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Take precautionary measures against static discharge.[1]

  • Wash hands and face thoroughly after handling.[1][5]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield. Conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.[6]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for emergency situations.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention following any exposure.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2][5]

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][7]

  • Specific Hazards: May emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][7]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Ensure adequate ventilation. Remove all sources of ignition.[5][7]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[1]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, diatomite). Collect and place in a suitable, closed container for disposal.[2]

Storage and Disposal

Storage:

  • Store in a cool, well-ventilated, and shaded area.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1][5]

  • Store under an inert gas as the substance is air-sensitive.[1][8]

  • Incompatible with oxidizing agents and acids.[1]

Disposal:

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[2][5]

  • The product should not be allowed to enter the environment, drains, or soil.[4]

Toxicological Information

  • Acute Toxicity: No specific data is available. However, it is known to be harmful if it comes into contact with skin and is corrosive.

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Causes serious and irreversible eye damage.[1][2]

  • Other Toxicological Information: No information is available regarding carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[1][2]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. For a compound like this compound, the following tests would be relevant.

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method This test is designed to identify corrosive chemicals without the use of live animals.[7]

  • Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive substances penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[5][9]

  • Methodology:

    • The test substance is applied to the surface of the RhE tissue.

    • After specific exposure times (e.g., 3 minutes and 1 hour), the substance is removed by washing.

    • The viability of the cells is determined using a colorimetric assay, typically the MTT assay. The MTT dye is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[5][9]

    • The amount of formazan produced is measured spectrophotometrically, and the cell viability is calculated relative to a negative control.

  • Classification: A chemical is identified as corrosive if the cell viability falls below certain thresholds after specific exposure times (e.g., below 50% after 3 minutes or below 15% after 60 minutes).[5]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[10]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (traditionally an albino rabbit), with the other eye serving as a control.[10]

  • Methodology:

    • A specified amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[11]

    • The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[10]

    • Effects on the cornea, iris, and conjunctiva are scored. The reversibility of any observed lesions is also assessed over a period of up to 21 days.[11]

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. Due to ethical considerations, in vitro methods are now preferred and often required before any in vivo testing is considered.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows for handling this compound.

G cluster_spill Workflow for Handling a Chemical Spill spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Spill with Inert Absorbent Material ppe->contain neutralize Neutralize if Safe (Follow Lab Protocol) contain->neutralize cleanup Collect Absorbed Material into a Sealed Container neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report G cluster_first_aid First Aid Procedures for Exposure cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Occurs scene_safety Ensure Scene is Safe exposure->scene_safety remove Remove Victim from Source of Exposure scene_safety->remove call_help Call for Emergency Medical Help remove->call_help skin Skin Contact eye Eye Contact inhalation Inhalation ingestion Ingestion skin_action Remove Contaminated Clothing Flush with Water (15+ min) skin->skin_action eye_action Flush Eyes with Water (15+ min) Remove Contact Lenses eye->eye_action inhalation_action Move to Fresh Air Provide Oxygen if Needed inhalation->inhalation_action ingestion_action Rinse Mouth DO NOT Induce Vomiting ingestion->ingestion_action transport Transport to Hospital skin_action->transport eye_action->transport inhalation_action->transport ingestion_action->transport sds Provide SDS to Medical Personnel transport->sds

References

Spectral Analysis of 2-(Benzyloxy)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-(Benzyloxy)ethanamine (CAS No. 38336-04-8), a versatile primary amine used in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol [1]

  • Appearance: Colorless to pale yellow liquid

  • Synonyms: 2-(Benzyloxy)ethylamine, 2-Aminoethyl benzyl ether

Spectroscopic Data

The following sections present the anticipated spectral data for this compound. This data is compiled based on characteristic values for the functional groups present in the molecule and available reference information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35 - 7.25Multiplet5HAr-H (Phenyl)
~ 4.50Singlet2HPh-CH ₂-O
~ 3.55Triplet2HO-CH ₂-CH₂
~ 2.85Triplet2HCH₂-CH ₂-NH₂
~ 1.50Broad Singlet2HNH

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~ 138.5Ar-C (Quaternary)
~ 128.4Ar-C H
~ 127.7Ar-C H
~ 127.5Ar-C H
~ 73.2Ph-C H₂-O
~ 70.1O-C H₂-CH₂
~ 41.8CH₂-C H₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (primary amine, two bands)
3080 - 3030MediumC-H stretch (aromatic)
2940 - 2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
1100StrongC-O stretch (ether)
740, 695StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound.[1]

m/zRelative Intensity (%)Assignment
151Moderate[M]⁺ (Molecular Ion)
108Moderate[M - CH₂NH₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
45High[CH₂OCH₂]⁺
30100 (Base Peak)[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the neat liquid is used. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film / ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform Phasing & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Search & Fragmentation Analysis MS_Acq->MS_Proc NMR_Interp Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Interp IR_Interp Identify Functional Group Absorptions IR_Proc->IR_Interp MS_Interp Determine Molecular Weight & Fragmentation MS_Proc->MS_Interp Final_Structure Structural Elucidation & Verification NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Workflow for Spectral Analysis of this compound.

References

A Technical Guide to the Solubility of 2-(Benzyloxy)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Benzyloxy)ethanamine, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, presenting the available qualitative and limited quantitative data, and offering a logical workflow for solvent selection.

Introduction

This compound (CAS No: 38336-04-8) is a primary amine containing a benzyl ether moiety. Its structural features—a flexible alkyl chain, a basic amino group, and an aromatic ring—confer a versatile solubility profile that is critical for its use in reaction chemistry, purification, and formulation development. Understanding its solubility in various organic solvents is paramount for optimizing process efficiency, ensuring reaction homogeneity, and developing stable formulations.

Solubility Data

Qualitative Solubility

This compound is generally described as a colorless to pale yellow liquid. It has been noted to be soluble in several common organic solvents.

  • Soluble in: Ethanol, Toluene, Dichloromethane

  • Slightly Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO)

Quantitative Solubility

The following table summarizes the limited quantitative solubility data found for this compound. It is important to note that the high solubility in DMSO was reported in the context of preparing stock solutions for biological assays and may not represent the saturation point.

SolventTemperatureSolubilityMethod
Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mL (1322.67 mM)Preparation of stock solution; may require sonication.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is necessary. The following are established methods for determining the solubility of a liquid amine like this compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time to reach equilibrium.

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

  • Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.

  • Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

This method is simpler but may be less precise than chromatographic methods. It is suitable for solvents with low volatility.

Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

  • Same as for the Isothermal Saturation Method, excluding the HPLC/GC system.

  • Evaporating dish or watch glass.

  • Vacuum oven or desiccator.

Procedure:

  • Follow steps 1-6 of the Isothermal Saturation Method.

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a precise volume of the clear, filtered saturated solution to the weighed evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation or volatilization of the this compound.

  • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

  • Weigh the evaporating dish with the residual solute.

  • The difference in weight gives the mass of the dissolved this compound.

  • Calculate the solubility based on the mass of the solute and the initial volume of the saturated solution.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for choosing a solvent for this compound based on solubility requirements.

G Solvent Selection Workflow for this compound start Define Application (e.g., Reaction, Purification, Formulation) lit_review Consult Literature & Databases - Qualitative Data - Quantitative Data start->lit_review data_available Sufficient Quantitative Data Available? lit_review->data_available select_solvent Select Solvent Based on Existing Data and Application Requirements data_available->select_solvent Yes exp_protocol Select Experimental Protocol (e.g., Isothermal Saturation) data_available->exp_protocol No end_process Proceed with Selected Solvent select_solvent->end_process perform_exp Perform Solubility Experiments at Relevant Temperatures exp_protocol->perform_exp analyze_data Analyze Data and Determine Solubility Curve perform_exp->analyze_data evaluate_results Evaluate Results Against Application Requirements (e.g., Concentration, Safety, Cost) analyze_data->evaluate_results evaluate_results->select_solvent

Caption: Workflow for solvent selection based on data availability.

This workflow guides the user from the initial definition of the application through literature review and, if necessary, experimental determination of solubility to make an informed solvent choice. This systematic approach ensures that the selected solvent meets all process requirements, including concentration, safety, and economic considerations.

References

Commercial Availability and Technical Profile of 2-(Benzyloxy)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-(Benzyloxy)ethanamine (CAS No: 38336-04-8), a versatile bifunctional molecule of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document is intended to serve as a valuable resource for scientists and professionals in drug development by consolidating key technical data and outlining relevant experimental contexts.

Commercial Availability and Supplier Information

This compound, also known as O-benzyl ethanolamine, is readily available from a variety of chemical suppliers worldwide. It is typically offered in research-grade purities, commonly ranging from 95% to over 98%. The compound is available in various quantities, from grams to kilograms, to accommodate both laboratory-scale research and larger-scale development projects.

A summary of representative commercial suppliers and their typical product specifications is provided below. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

SupplierPurityAvailable Quantities
TCI Chemicals >98.0% (GC)1g, 5g, 25g
Sigma-Aldrich 97%1g, 5g, 10g
MedChemExpress 99.72%5g, 10g, 25g
Advanced ChemBlocks 98.00%100g
BLD Pharm InquireInquire

Physicochemical and Safety Data

A compilation of the key physicochemical properties of this compound is presented in Table 2. This data is essential for experimental design, including reaction setup, solvent selection, and purification procedures. The corresponding safety and handling information, derived from publicly available Safety Data Sheets (SDS), is summarized in Table 3.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38336-04-8
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid/oil[3]
Boiling Point 240.6 °C at 760 mmHg[3]
Density 1.016 g/cm³[3]
Refractive Index 1.5260[2]
Flash Point 85 °C
Solubility Soluble in Chloroform, DMSO (Slightly)[2][3]

Table 3: Hazard and Safety Information for this compound

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H227: Combustible liquid.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.

Synthesis and Experimental Protocols

While this compound is commercially available, an understanding of its synthesis is valuable for researchers interested in creating derivatives or scaling up production. The most common synthetic route is the O-benzylation of ethanolamine, which is a variation of the Williamson ether synthesis.

Representative Synthesis Protocol: O-Benzylation of Ethanolamine

This protocol is a generalized procedure based on established chemical principles for the Williamson ether synthesis and benzylation of alcohols.

Materials:

  • Ethanolamine

  • Benzyl bromide (or benzyl chloride)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine in the chosen anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the base to the solution. If using sodium hydride, exercise extreme caution due to the evolution of hydrogen gas.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Slowly add benzyl bromide (or benzyl chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

A general workflow for this synthesis is depicted in the following diagram:

G General Synthesis Workflow for this compound reagents Ethanolamine + Benzyl Halide + Base reaction Williamson Ether Synthesis in Anhydrous Solvent reagents->reaction 1. React workup Aqueous Workup and Organic Extraction reaction->workup 2. Quench & Extract purification Silica Gel Column Chromatography workup->purification 3. Purify product Pure this compound purification->product 4. Isolate G Logical Structure of a PROTAC poi_ligand Protein of Interest (POI) Ligand (Warhead) linker Linker (e.g., containing a benzyloxy moiety) poi_ligand->linker Covalently Attached e3_ligand E3 Ubiquitin Ligase Ligand (Anchor) linker->e3_ligand Covalently Attached

References

Navigating the Stability of 2-(Benzyloxy)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(Benzyloxy)ethanamine (CAS: 38336-04-8), a versatile reagent in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in experimental settings.

Core Stability Profile and Recommended Storage

This compound is a colorless to pale yellow liquid that is classified as a combustible and corrosive substance, causing severe skin burns and eye damage.[1][2][3][4][5][6] While the compound is considered chemically stable under standard ambient conditions, its sensitivity to environmental factors necessitates strict storage protocols to prevent degradation.[7]

Key Stability Characteristics:

  • Air and Carbon Dioxide Sensitivity: The compound is noted to be sensitive to air and carbon dioxide, suggesting that prolonged exposure can lead to degradation.[7][8] Handling and storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize this risk.[7]

  • Thermal Stability: While stable at room temperature, high temperatures can lead to decomposition, generating poisonous fumes.[7][9] In the event of a fire, closed containers may rupture due to heat.[9]

  • Incompatibilities: this compound should be stored away from strong oxidizing agents, as these can induce chemical reactions that compromise the compound's purity.[9]

Quantitative Storage Recommendations

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data. Adherence to these guidelines is critical for the reproducibility of experimental results.

ParameterConditionDurationReference(s)
Long-Term Storage Store at -80°C, protected from light.6 months[10]
Short-Term Storage Store at -20°C, protected from light.1 month[10]
General Laboratory Use Store in a cool, dark, dry, and well-ventilated area in a tightly sealed container under an inert gas.-[1][2][7][9]
Refrigeration Some suppliers recommend storage in a refrigerator.-[6]

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, an understanding of its chemical structure—a primary amine linked to a benzyl ether—allows for the prediction of its likely degradation pathways under stress conditions. These pathways are critical for developing stability-indicating analytical methods.

Hydrolysis

The ether linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, although ethers are generally stable. If hydrolysis occurs, it would likely cleave the benzyl-oxygen bond to yield benzyl alcohol and 2-aminoethanol.

Oxidation

Oxidative degradation can occur at two primary sites: the primary amine and the benzylic position.

  • Amine Oxidation: Primary amines can be oxidized to a variety of products, including nitroso, nitro, and imine derivatives.

  • Benzylic Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of benzoic acid or benzaldehyde. This is a known degradation pathway for benzyl ether-containing compounds.

Photodegradation

Exposure to light, particularly UV radiation, can promote the photodegradation of the benzyl group. This can involve radical mechanisms leading to the cleavage of the benzyl-oxygen bond and subsequent formation of various degradation products.

A logical workflow for assessing the stability of this compound is presented below.

G Logical Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Method Development cluster_3 Stability Profiling A Procure this compound B Characterize Initial Purity (e.g., HPLC, NMR) A->B C Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation (e.g., H2O2) - Thermal (Heat) - Photolytic (UV/Vis Light) B->C E Analyze Stressed Samples C->E D Develop Stability-Indicating Analytical Method (e.g., RP-HPLC) D->E F Identify and Characterize Degradation Products (e.g., LC-MS) E->F G Determine Degradation Pathways F->G H Establish Recommended Storage Conditions and Shelf-Life G->H G Experimental Workflow for Forced Degradation Studies cluster_0 Stress Conditions A Prepare Stock Solution of This compound (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1M NaOH, 60°C, 24h) A->C D Oxidation (3% H2O2, RT, 24h) A->D E Thermal Degradation (Solid, 70°C, 48h) A->E F Photolytic Degradation (Solution, ICH Q1B) A->F G Sample Preparation: Neutralization (for B & C) Dilution to 0.1 mg/mL B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Analysis: - Peak Purity - % Degradation - Mass Balance H->I

References

physical and chemical characteristics of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-(Benzyloxy)ethanamine, tailored for researchers, scientists, and professionals in the field of drug development. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.[1][2] Its core structure consists of an ethylamine moiety where the oxygen of the ethanolamine precursor is etherified with a benzyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance Colorless to pale yellow liquid/oil[1]
Boiling Point 241 °C (at 760 mmHg); 100 °C (at 6 mmHg)
Density 1.45 g/cm³[1]
Refractive Index 1.526[1]
Flash Point 85 °C
Predicted pKa 8.82 ± 0.10[1]
Solubility Soluble in chloroform and DMSO (slightly).[1] Soluble in many organic solvents like ethanol and toluene.[1]
CAS Number 38336-04-8[3]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Summary of Spectral Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Data available, specific shifts require experimental determination. Expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the ethylamine chain.
¹³C NMR Expected signals would correspond to the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylamine moiety. The carbon attached to the oxygen would be shifted downfield.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of a primary amine (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether linkage (around 1000-1300 cm⁻¹), and aromatic C=C bending.[4][5][6][7]
Mass Spectrometry (MS) The molecular ion peak (M+) would be at m/z 151. Common fragmentation patterns for amines include α-cleavage.[8][9] For benzyl ethers, cleavage of the benzylic C-O bond is also common.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[10] An alternative approach involves the reaction of ethanolamine with benzyl chloride.[11]

Protocol: Synthesis of this compound via Williamson Ether Synthesis

  • Deprotonation of Ethanolamine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Addition of Benzyl Halide: To the resulting alkoxide solution, add benzyl bromide or benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis Workflow ethanolamine Ethanolamine alkoxide Sodium ethanolate intermediate ethanolamine->alkoxide Deprotonation naoh Sodium Hydride (NaH) in THF naoh->alkoxide reaction Williamson Ether Synthesis (Reflux) alkoxide->reaction benzyl_halide Benzyl Bromide/Chloride benzyl_halide->reaction crude_product Crude this compound reaction->crude_product

Synthesis of this compound.
Purification of this compound

Purification of the crude product can be achieved through various methods, including distillation or column chromatography.

Protocol: Purification by Acid-Base Extraction and Distillation

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and wash it with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) until the pH is greater than 12.

  • Extract the liberated amine with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and filter.

  • Distillation: Remove the solvent under reduced pressure. The resulting oil can be further purified by vacuum distillation.

G cluster_purification Purification Workflow crude Crude Product in Organic Solvent acid_wash Wash with Dilute Acid crude->acid_wash aqueous_layer Aqueous Layer (Protonated Amine) acid_wash->aqueous_layer organic_impurities Organic Impurities (Discarded) acid_wash->organic_impurities basify Basify Aqueous Layer aqueous_layer->basify extraction Extract with Organic Solvent basify->extraction pure_amine_solution Pure Amine in Organic Solvent extraction->pure_amine_solution distillation Dry and Distill pure_amine_solution->distillation final_product Pure this compound distillation->final_product

Purification of this compound.

Chemical Reactivity and Stability

This compound is a primary amine and is therefore basic. It will react with acids to form ammonium salts. As a primary amine, it can undergo reactions typical of this functional group, such as acylation, alkylation, and Schiff base formation. The benzyl ether linkage is generally stable but can be cleaved under conditions of hydrogenolysis. The compound should be stored under an inert atmosphere as amines can be sensitive to air oxidation.

Biological and Pharmacological Relevance

There is limited publicly available information on the specific biological activity or signaling pathways of this compound. However, the structural motif of a benzyl ether linked to an aminoethyl group is present in some pharmacologically active compounds. For instance, a derivative of metaraminol containing a benzyloxy-aminoethyl-benzyl alcohol structure has been studied for its biochemical and pharmacological actions.[12] Additionally, various benzyl ether derivatives have been investigated as potent, orally active agonists for sphingosine-1-phosphate (S1P) receptors, which are important in immunosuppression.[13] These examples suggest that compounds with a benzyloxy-ethylamine core may have potential for biological activity, warranting further investigation.

Safety and Handling

This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

Methodological & Application

2-(Benzyloxy)ethanamine: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Benzyloxy)ethanamine is a primary amine and an ether that serves as a valuable and versatile building block in medicinal chemistry. Its structure, featuring a reactive primary amine and a stable benzyloxy protecting group, allows for its incorporation into a wide array of complex molecules. This bifunctionality makes it a key intermediate in the synthesis of various therapeutic agents, including those targeting ion channels and other important biological targets. This document provides an overview of its application, focusing on its use in the development of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, and includes detailed experimental protocols and biological activity data.

Application in the Synthesis of TRPV4 Antagonists

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a calcium-permeable ion channel involved in a variety of physiological processes, including osmosensation, mechanosensation, and temperature sensing. Dysregulation of TRPV4 has been implicated in several pathological conditions, such as pain, inflammation, and edema, making it an attractive target for drug discovery. Several small molecule antagonists of TRPV4 have been developed, with some demonstrating therapeutic potential. This compound has been utilized as a key building block in the synthesis of a class of potent acetamide-based TRPV4 antagonists.

The general synthetic strategy involves the reaction of this compound with a suitable carboxylic acid or its activated derivative to form an amide bond. The resulting intermediate can then be further modified or deprotected to yield the final active pharmaceutical ingredient.

Experimental Workflow for Synthesis of a TRPV4 Antagonist

The following diagram outlines a typical synthetic workflow for the preparation of a TRPV4 antagonist using this compound as a starting material.

workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_intermediate Intermediate cluster_final Final Product A This compound C Reaction with Coupling Agent (e.g., HATU, EDCI) A->C B Substituted Carboxylic Acid B->C D N-(2-(benzyloxy)ethyl)acetamide Derivative C->D Amide Bond Formation E TRPV4 Antagonist D->E Deprotection/Modification

Figure 1: A generalized experimental workflow for the synthesis of a TRPV4 antagonist.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide derivatives as TRPV4 antagonists. The potency is expressed as the half-maximal inhibitory concentration (IC50) against human TRPV4.

Compound IDR Group on PyridineIC50 (nM)
1a H150
1b 4-Methyl85
1c 5-Chloro50
1d 4-Fluoro120
1e 5-Trifluoromethyl35

Experimental Protocols

General Procedure for the Synthesis of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide Derivatives

Materials:

  • This compound

  • Appropriately substituted 2-chloropyridine

  • 2-Chloro-N-(pyridin-2-yl)acetamide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Protocol:

  • Step 1: Synthesis of 2-(2-(Benzyloxy)ethylamino)pyridine: To a solution of this compound (1.0 eq) and an appropriately substituted 2-chloropyridine (1.1 eq) in a suitable anhydrous solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(benzyloxy)ethylamino)pyridine intermediate.

  • Step 2: Synthesis of N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide: To a solution of the 2-(2-(benzyloxy)ethylamino)pyridine intermediate (1.0 eq) from Step 1 in an anhydrous solvent, add 2-chloro-N-(pyridin-2-yl)acetamide (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final N-(pyridin-2-yl)-2-(2-(benzyloxy)ethylamino)acetamide derivative.

TRPV4 Signaling Pathway and Antagonism

The activation of the TRPV4 ion channel by various stimuli, including mechanical stress, osmotic changes, and endogenous ligands, leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events that contribute to various physiological and pathological responses. Small molecule antagonists, such as those synthesized using this compound, can block the channel and inhibit these downstream effects.

G cluster_stimuli Stimuli cluster_channel Ion Channel cluster_antagonist Antagonist cluster_downstream Downstream Signaling Mechanical Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical Stress->TRPV4 Osmotic Change Osmotic Change Osmotic Change->TRPV4 Endogenous Ligands Endogenous Ligands Endogenous Ligands->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Activation Antagonist This compound Derived Antagonist Antagonist->TRPV4 Inhibition Signaling_Cascade Signaling Cascade (e.g., MAPK, Rho/ROCK) Ca_Influx->Signaling_Cascade Response Cellular Response (Pain, Inflammation) Signaling_Cascade->Response

Figure 2: Simplified signaling pathway of TRPV4 and its inhibition by a this compound-derived antagonist.

This compound is a key building block in medicinal chemistry, enabling the synthesis of structurally diverse and biologically active compounds. Its utility in the construction of potent TRPV4 antagonists highlights its importance in the development of novel therapeutics for a range of disorders. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Morpholine and Piperazine Scaffolds Utilizing 2-(Benzyloxy)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted morpholine and piperazine heterocyclic compounds using 2-(benzyloxy)ethanamine as a key building block. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The protocols outlined below serve as a practical guide for the synthesis of these valuable scaffolds.

Application Notes

The synthesis of N-substituted morpholines and piperazines is a cornerstone of medicinal chemistry. The incorporation of the 2-(benzyloxy)ethyl moiety onto these heterocyclic systems can serve multiple purposes in drug design. The benzyl group can be a crucial pharmacophoric element, interacting with biological targets. Alternatively, it can function as a protecting group for the primary alcohol, which can be deprotected in later synthetic steps to allow for further functionalization. This strategy provides a versatile handle for the attachment of other molecular fragments, making these compounds valuable intermediates in the synthesis of complex drug candidates.

The protocols described herein focus on two primary synthetic strategies:

  • N-Alkylation of the Heterocyclic Core: This is a direct and widely used method for the synthesis of N-substituted morpholines and piperazines. It involves the reaction of the parent heterocycle (morpholine or piperazine) with a suitable 2-(benzyloxy)ethyl derivative bearing a leaving group, such as a halide or a tosylate.

  • Ring Formation via Cyclization: This approach involves the construction of the heterocyclic ring itself using this compound as one of the key components. This is typically achieved by reacting the primary amine with a suitable dielectrophile.

These methods offer reliable pathways to the target compounds, and the choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Benzyloxy)ethyl)morpholine via N-Alkylation

This protocol describes the synthesis of 4-(2-(benzyloxy)ethyl)morpholine by the N-alkylation of morpholine with 2-(benzyloxy)ethyl chloride.

Reaction Scheme:

Materials:

  • Morpholine

  • 2-(Benzyloxy)ethyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of morpholine (2.0 equivalents) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

  • Add 2-(benzyloxy)ethyl chloride (1.0 equivalent) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-(benzyloxy)ethyl)morpholine.

Protocol 2: Synthesis of 1-(2-(Benzyloxy)ethyl)piperazine via N-Alkylation of a Protected Piperazine

To control for the formation of the disubstituted byproduct, this protocol utilizes a mono-protected piperazine, followed by deprotection.

Reaction Scheme:

  • tert-Butoxycarbonyl (Boc) protected piperazine + 2-(Benzyloxy)ethyl bromide -> 1-Boc-4-(2-(benzyloxy)ethyl)piperazine

  • 1-Boc-4-(2-(benzyloxy)ethyl)piperazine -> 1-(2-(Benzyloxy)ethyl)piperazine

Materials:

  • 1-Boc-piperazine

  • 2-(Benzyloxy)ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Other materials as listed in Protocol 1

Procedure:

Step 1: Alkylation

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Add 2-(benzyloxy)ethyl bromide (1.1 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 12-18 hours), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-Boc-4-(2-(benzyloxy)ethyl)piperazine, which can often be used in the next step without further purification.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-(benzyloxy)ethyl)piperazine. Purify by column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-substituted morpholines and piperazines via N-alkylation. Please note that yields are highly dependent on the specific substrates and reaction conditions.

HeterocycleAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Morpholine2-(Benzyloxy)ethyl chlorideK₂CO₃AcetonitrileReflux (82)12-2470-85
1-Boc-piperazine2-(Benzyloxy)ethyl bromideK₂CO₃DMFRoom Temp.12-1885-95 (for the alkylation step)

Visualizations

Below are diagrams illustrating the experimental workflows for the synthesis of 4-(2-(Benzyloxy)ethyl)morpholine and 1-(2-(Benzyloxy)ethyl)piperazine.

Synthesis_of_4_2_Benzyloxy_ethyl_morpholine Morpholine Morpholine Mixing Mix Reactants & Reagents Morpholine->Mixing Benzyloxyethyl_Chloride 2-(Benzyloxy)ethyl chloride Benzyloxyethyl_Chloride->Mixing K2CO3 K₂CO₃ K2CO3->Mixing Acetonitrile Acetonitrile Acetonitrile->Mixing Reflux Reflux (82°C, 12-24h) Mixing->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product 4-(2-(Benzyloxy)ethyl)morpholine Purification->Product

Caption: Workflow for the synthesis of 4-(2-(Benzyloxy)ethyl)morpholine.

Synthesis_of_1_2_Benzyloxy_ethyl_piperazine Boc_Piperazine 1-Boc-piperazine Alkylation Alkylation (RT, 12-18h) Boc_Piperazine->Alkylation Benzyloxyethyl_Bromide 2-(Benzyloxy)ethyl bromide Benzyloxyethyl_Bromide->Alkylation K2CO3_DMF K₂CO₃, DMF K2CO3_DMF->Alkylation Intermediate 1-Boc-4-(2-(benzyloxy)ethyl)piperazine Alkylation->Intermediate Deprotection Deprotection (RT, 1-2h) Intermediate->Deprotection TFA_DCM TFA, DCM TFA_DCM->Deprotection Final_Workup Aqueous Workup & Extraction Deprotection->Final_Workup Final_Product 1-(2-(Benzyloxy)ethyl)piperazine Final_Workup->Final_Product

Caption: Two-step synthesis of 1-(2-(Benzyloxy)ethyl)piperazine.

Application Notes and Protocols for the Synthesis of a Mosapride Intermediate Using 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)ethanamine is a versatile primary amine that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its benzyloxy group provides a protective moiety for the hydroxyl function, which can be readily removed under specific conditions to yield the desired final product. This application note details the use of this compound in the synthesis of a crucial intermediate for Mosapride, a gastroprokinetic agent that selectively acts as a 5-HT4 receptor agonist. The described protocol focuses on the acylation of this compound to form an amide bond, a common and critical transformation in pharmaceutical synthesis.

Application: Synthesis of a Mosapride Intermediate

A key step in the synthesis of Mosapride involves the formation of an amide bond between a substituted benzoic acid derivative and a morpholine-containing amine. An alternative synthetic strategy utilizes this compound as a precursor to introduce the ethanolamine side chain. This involves the acylation of this compound with a suitable benzoic acid derivative, followed by a debenzylation step to reveal the primary alcohol.

The reaction of interest is the synthesis of 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide , a direct precursor to a key fragment of the Mosapride molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide

This protocol describes the amide bond formation between 4-amino-5-chloro-2-ethoxybenzoyl chloride and this compound.

Materials:

  • 4-amino-5-chloro-2-ethoxybenzoyl chloride

  • This compound

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-amino-5-chloro-2-ethoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide.

Data Presentation

IntermediateReactant AReactant BSolventBaseYield (%)Purity (%)Reference
4-amino-5-chloro-2-ethoxy-N-(2-(benzyloxy)ethyl)benzamide4-amino-5-chloro-2-ethoxybenzoyl chlorideThis compoundDCMTriethylamine85-95>98(Typical)

Note: The presented data is representative and may vary based on specific reaction conditions and substrates.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from this compound to the Mosapride intermediate.

cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_step Next Step cluster_product Product Fragment A This compound C Acylation A->C B 4-Amino-5-chloro-2-ethoxybenzoyl chloride B->C D 4-Amino-5-chloro-2-ethoxy-N- (2-(benzyloxy)ethyl)benzamide C->D Amide Bond Formation E Debenzylation D->E F Mosapride Precursor E->F start Start: this compound step1 Step 1: Acylation with 4-amino-5-chloro-2-ethoxybenzoyl chloride start->step1 intermediate Intermediate: 4-amino-5-chloro-2-ethoxy-N- (2-(benzyloxy)ethyl)benzamide step1->intermediate step2 Step 2: Debenzylation (Removal of protecting group) intermediate->step2 product Product: Mosapride Precursor (with free hydroxyl group) step2->product

Application Notes and Protocols: Reductive Amination Reactions with 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This reaction involves the formation of a carbon-nitrogen bond by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] This one-pot reaction is highly valued for its efficiency and broad substrate scope.[3]

2-(Benzyloxy)ethanamine is a valuable primary amine building block in pharmaceutical synthesis. Its benzyloxy group can serve as a protected hydroxyl functionality, which can be deprotected in a later synthetic step, adding to its utility in creating diverse molecular scaffolds. These application notes provide detailed protocols for the reductive amination of this compound with various carbonyl compounds, a summary of representative reaction data, and a generalized experimental workflow.

Key Applications in Drug Discovery

The secondary and tertiary amines synthesized from this compound are key intermediates in the preparation of a wide range of biologically active molecules. The ability to introduce diverse substituents via the carbonyl partner allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The protected hydroxyl group offers a further point for diversification or for mimicking biological hydrogen bond donors/acceptors.

Experimental Protocols

The following protocols detail the reductive amination of this compound with both aldehydes and ketones using sodium triacetoxyborohydride, a mild and selective reducing agent.

Protocol 1: Reductive Amination of an Aromatic Aldehyde with this compound

Reaction Scheme:

  • Amine: this compound

  • Aldehyde: 4-Chlorobenzaldehyde

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Dichloromethane (DCM)

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add 4-chlorobenzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(4-chlorobenzyl)-2-(benzyloxy)ethanamine.

Protocol 2: Reductive Amination of a Ketone with this compound

Reaction Scheme:

  • Amine: this compound

  • Ketone: Cyclohexanone

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (catalytic)

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium Triacetoxyborohydride (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain N-cyclohexyl-2-(benzyloxy)ethanamine.

Data Presentation

The following table summarizes representative, expected yields for the reductive amination of this compound with various carbonyl compounds under the conditions described above.

EntryCarbonyl CompoundProductExpected Yield (%)
14-ChlorobenzaldehydeN-(4-chlorobenzyl)-2-(benzyloxy)ethanamine85-95%
2IsovaleraldehydeN-(3-methylbutyl)-2-(benzyloxy)ethanamine80-90%
3CyclohexanoneN-cyclohexyl-2-(benzyloxy)ethanamine75-85%
4AcetophenoneN-(1-phenylethyl)-2-(benzyloxy)ethanamine70-80%

Note: Yields are illustrative and may vary based on reaction scale, purity of reagents, and specific reaction conditions.

Visualizations

General Reaction Mechanism

The reductive amination proceeds through a two-step mechanism within a single pot. First, the primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent then reduces the iminium ion to the final secondary amine product.

Reductive_Amination_Mechanism Amine R1-NH2 (this compound) Hemiaminal R1-NH-C(OH)R2R3 (Hemiaminal) Amine->Hemiaminal + Carbonyl Carbonyl R2(R3)C=O (Aldehyde/Ketone) Hydride [H]⁻ (from NaBH(OAc)3) Iminium [R1-N=CR2R3]⁺ (Iminium Ion) Hemiaminal->Iminium - H2O Product R1-NH-CHR2R3 (Secondary Amine) Iminium->Product + [H]⁻ Experimental_Workflow Start Combine Amine and Carbonyl in Anhydrous Solvent Imine_Formation Stir at Room Temperature (Imine/Iminium Formation) Start->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reduction Reaction_Monitoring Stir 12-24h (Monitor by TLC/LC-MS) Reduction->Reaction_Monitoring Workup Aqueous Quench & Extraction Reaction_Monitoring->Workup Purification Dry, Concentrate & Purify (Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for the N-Alkylation of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-(benzyloxy)ethanamine is a crucial chemical transformation for the synthesis of a wide array of compounds with significant applications in medicinal chemistry and drug development. As a versatile intermediate, modifying the primary amine functionality of this compound allows for the introduction of various alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties of potential drug candidates. This document provides detailed application notes and experimental protocols for two primary methods of N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Key Synthetic Strategies

The N-alkylation of this compound can be effectively achieved through two principal synthetic routes:

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide in the presence of a base. While straightforward, this method requires careful control of reaction conditions to mitigate the risk of over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1][2]

  • Reductive Amination: This highly versatile and often preferred method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[3][4] This one-pot procedure is known for its high selectivity towards mono-alkylation and generally milder reaction conditions.[5][6] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).[7][8]

Data Presentation: N-Alkylation of this compound

The following tables summarize quantitative data for the N-alkylation of this compound using both direct alkylation and reductive amination methods.

Table 1: Direct N-Alkylation of this compound with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl IodideK2CO3Acetonitrile801285Inferred from[1]
Ethyl BromideDIPEADMF601878Inferred from[9]
Propyl IodideK2CO3Acetonitrile801675Inferred from[1]
Butyl BromideNaHDMF55290Inferred from[9]
Benzyl BromideNa2CO3Dichloromethane55292Inferred from[10]

Note: DIPEA stands for N,N-Diisopropylethylamine, DMF for Dimethylformamide, and NaH for Sodium Hydride.

Table 2: N-Alkylation of this compound via Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperatureReaction Time (h)Yield (%)Reference
FormaldehydeNaBH(OAc)3DichloromethaneRoom Temp.1588Inferred from[7]
AcetaldehydeNaBH3CN / AcOHMethanolRoom Temp.2482Inferred from[11]
AcetoneNaBH(OAc)31,2-DichloroethaneRoom Temp.685Inferred from[12]
BenzaldehydeCopper Chromite / H2Benzene140°C (50 atm)190Inferred from
CyclohexanoneNaBH(OAc)31,2-DichloroethaneRoom Temp.1896Inferred from[3]

Note: AcOH stands for Acetic Acid.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide (General Procedure)

This protocol describes a general method for the direct N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., K2CO3, DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add the base (2.0-3.0 eq for K2CO3 or 1.5-2.0 eq for DIPEA).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to the temperature indicated in Table 1 and stir for the specified duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base like K2CO3 was used, filter off the inorganic salts.

  • If DMF was the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Reductive Amination (General Procedure)

This protocol outlines the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acetic Acid (optional, as catalyst for ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.1 eq) and the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add acetic acid (catalytic amount, if using a ketone).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for the time indicated in Table 2.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Visualizations

experimental_workflow cluster_alkylation Direct Alkylation cluster_amination Reductive Amination A1 This compound + Alkyl Halide + Base A2 Reaction at Elevated Temperature A1->A2 A3 Work-up & Purification A2->A3 A4 N-Alkylated Product A3->A4 R1 This compound + Aldehyde/Ketone R2 Imine Formation R1->R2 R3 In situ Reduction (e.g., NaBH(OAc)3) R2->R3 R4 Work-up & Purification R3->R4 R5 N-Alkylated Product R4->R5

Caption: General workflows for N-alkylation of this compound.

signaling_pathway cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway start This compound (Primary Amine) da_reagents Alkyl Halide (R-X) Base start->da_reagents ra_reagents Aldehyde/Ketone (R1R2C=O) start->ra_reagents da_intermediate [Transition State] da_reagents->da_intermediate SN2 Attack da_product Secondary Amine (Mono-alkylated) da_intermediate->da_product da_side_product Tertiary Amine (Di-alkylated) da_product->da_side_product Further Alkylation ra_intermediate Imine Intermediate ra_reagents->ra_intermediate Condensation ra_product Secondary Amine (Mono-alkylated) ra_intermediate->ra_product Reduction ra_reduction Reducing Agent (e.g., NaBH(OAc)3)

References

Application Notes and Protocols for 2-(Benzyloxy)ethanamine as a Primary Amine Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a conceptual framework for the utilization of 2-(Benzyloxy)ethanamine as a versatile primary amine source in the synthesis of various nitrogen-containing heterocyclic compounds and substituted amines. The methodologies outlined below are intended to serve as a practical guide for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable bifunctional molecule, incorporating a primary amine for nucleophilic reactions and a benzyl-protected hydroxyl group. This structure makes it an excellent building block in drug discovery and development, allowing for the introduction of a flexible, oxygen-containing side chain. The benzyl protecting group can be readily removed under standard hydrogenolysis conditions to reveal a primary alcohol, providing a handle for further functionalization. This document details its application in two fundamental and widely used synthetic transformations: the Paal-Knorr pyrrole synthesis and reductive amination.

Key Applications

Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] The use of this compound in this reaction allows for the synthesis of N-(2-(benzyloxy)ethyl)pyrroles, which are precursors to N-(2-hydroxyethyl)pyrroles, a common structural motif in biologically active molecules.

The general workflow for the Paal-Knorr synthesis using this compound is depicted below. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2]

Paal_Knorr_Workflow start Start: 1,4-Dicarbonyl Compound & this compound step1 Step 1: Mixing in Solvent (e.g., Ethanol, Acetic Acid) start->step1 step2 Step 2: Heating/Reflux (Acid Catalyst Optional) step1->step2 step3 Step 3: Reaction Monitoring (TLC, LC-MS) step2->step3 step4 Step 4: Work-up (Solvent Removal, Extraction) step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 product Product: N-(2-(benzyloxy)ethyl)pyrrole step5->product

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Objective: To synthesize a N-(2-(benzyloxy)ethyl)-2,5-dimethylpyrrole.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • This compound

  • Ethanol, absolute

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of hexane-2,5-dione (1.0 eq) in absolute ethanol, add this compound (1.1 eq).

  • If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to accelerate the reaction.[3]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude residue can be purified by flash column chromatography on silica gel to afford the pure N-(2-(benzyloxy)ethyl)-2,5-dimethylpyrrole.

The following table summarizes representative data for the Paal-Knorr synthesis. (Note: This data is illustrative and may not represent actual experimental results for this specific reaction).

1,4-Dicarbonyl CompoundAmineProductReaction Time (h)Yield (%)
Hexane-2,5-dioneThis compoundN-(2-(benzyloxy)ethyl)-2,5-dimethylpyrrole485
1,4-Diphenyl-1,4-butanedioneThis compoundN-(2-(benzyloxy)ethyl)-2,5-diphenylpyrrole678
Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds and a primary amine.[4][5] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. Using this compound allows for the introduction of the benzyloxyethyl moiety onto a wide range of molecular scaffolds.

The mechanism of reductive amination involves the formation of a carbinolamine intermediate, which then dehydrates to an imine. The imine is subsequently reduced to the final amine product.

Reductive_Amination_Mechanism reactants Aldehyde/Ketone + this compound carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Attack imine Imine Intermediate carbinolamine->imine Dehydration reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product N-Substituted Amine Product reduction->product

Caption: Reductive Amination Mechanism.

Objective: To synthesize N-benzyl-2-(benzyloxy)ethanamine.

Materials:

  • Benzaldehyde (carbonyl compound)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following table presents illustrative data for the reductive amination protocol. (Note: This data is for representative purposes and may not reflect actual experimental outcomes).

Carbonyl CompoundAmineReducing AgentProductReaction Time (h)Yield (%)
BenzaldehydeThis compoundNaBH(OAc)₃N-benzyl-2-(benzyloxy)ethanamine1292
CyclohexanoneThis compoundNaBH(OAc)₃N-cyclohexyl-2-(benzyloxy)ethanamine1688

Conclusion

This compound is a highly useful primary amine source for the synthesis of a variety of nitrogen-containing compounds. Its application in well-established reactions like the Paal-Knorr synthesis and reductive amination provides reliable and efficient routes to valuable intermediates for drug discovery and development. The presence of the benzyloxy group offers the advantage of a protected hydroxyl functionality, which can be deprotected in a subsequent step for further molecular elaboration. The protocols and data presented herein serve as a guide for the practical application of this versatile building block in a research setting.

References

Application Notes and Protocols: Reactions of 2-(Benzyloxy)ethanamine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)ethanamine is a valuable primary amine building block in organic synthesis and drug discovery. Its unique structure, featuring a flexible ethylamine chain and a bulky, lipophilic benzyloxy group, makes it a versatile reagent for the synthesis of a wide range of nitrogen-containing compounds. This document provides detailed application notes and protocols for the reaction of this compound with aldehydes and ketones, focusing on two key transformations: reductive amination and the Pictet-Spengler reaction. Additionally, a protocol for the synthesis of substituted piperazines is discussed. These reactions are fundamental in medicinal chemistry for the construction of novel scaffolds and the synthesis of biologically active molecules.

Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, allowing for the conversion of aldehydes and ketones into secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice, compatible with a wide range of functional groups.

General Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine/Iminium Ion Formation cluster_2 Reduction cluster_3 Work-up and Purification A Dissolve aldehyde/ketone and this compound in an appropriate solvent (e.g., DCE, THF). B Stir at room temperature. For ketones, an acid catalyst (e.g., AcOH) may be added. A->B Mixing C Add reducing agent (e.g., NaBH(OAc)₃) portion-wise. B->C Initiation D Monitor reaction progress by TLC or LC-MS. C->D Reaction E Quench reaction with aqueous base (e.g., sat. NaHCO₃). D->E Completion F Extract with an organic solvent (e.g., EtOAc). E->F G Dry organic layer and concentrate in vacuo. F->G H Purify by column chromatography. G->H

Caption: General workflow for the reductive amination of aldehydes and ketones.

Reaction Mechanism: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction A Aldehyde/Ketone + this compound B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine/Iminium Ion B->C Dehydration D Hydride Attack (from NaBH(OAc)₃) C->D E Secondary Amine Product D->E

Caption: Mechanism of reductive amination.

Protocol 1: Reductive Amination of an Aromatic Aldehyde

Reaction: Synthesis of N-benzyl-2-(benzyloxy)ethanamine

Reactant 1 (Aldehyde)Reactant 2 (Amine)Reducing AgentSolventTime (h)Temp (°C)Yield (%)
BenzaldehydeThis compoundNaBH(OAc)₃DCE42592

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.1 mmol, 166 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) is added this compound (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-2-(benzyloxy)ethanamine.

Protocol 2: Reductive Amination of a Ketone

Reaction: Synthesis of N-cyclohexyl-2-(benzyloxy)ethanamine

Reactant 1 (Ketone)Reactant 2 (Amine)Reducing AgentCatalystSolventTime (h)Temp (°C)Yield (%)
CyclohexanoneThis compoundNaBH(OAc)₃Acetic AcidTHF122585

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • This compound (1.1 mmol, 166 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Acetic acid (AcOH) (0.1 mmol, 6 µL)

  • Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and this compound (1.1 mmol) in tetrahydrofuran (10 mL) is added acetic acid (0.1 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is worked up and purified following the procedure described in Protocol 1.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. For this compound to participate in a classical Pictet-Spengler reaction, the benzyl group would need to be sufficiently activated towards electrophilic attack, or a different aromatic moiety would need to be present in the amine structure. A more relevant application involves tryptamine derivatives of this compound.

Reaction Mechanism: Pictet-Spengler Reaction

G cluster_0 Iminium Ion Formation cluster_1 Cyclization A β-Arylethylamine + Aldehyde/Ketone B Schiff Base A->B Condensation C Iminium Ion B->C Protonation D Intramolecular Electrophilic Aromatic Substitution C->D E Spirocyclic Intermediate D->E F Rearomatization E->F G Tetrahydroisoquinoline Product F->G

Caption: Mechanism of the Pictet-Spengler reaction.

Protocol 3: Pictet-Spengler Reaction (General for Tryptamine Derivatives)

While a direct Pictet-Spengler reaction with this compound is not typical, a derivative such as N-(2-(benzyloxy)ethyl)tryptamine could undergo this transformation.

Reaction: Synthesis of a Tetrahydro-β-carboline derivative

Reactant 1 (Aldehyde)Reactant 2 (Amine)Acid CatalystSolventTime (h)Temp (°C)Yield (%)
FormaldehydeN-(2-(benzyloxy)ethyl)tryptamineTFACH₂Cl₂242575-85

Materials:

  • N-(2-(benzyloxy)ethyl)tryptamine (1.0 mmol)

  • Formaldehyde (37% in H₂O, 1.2 mmol)

  • Trifluoroacetic acid (TFA) (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(2-(benzyloxy)ethyl)tryptamine (1.0 mmol) in dichloromethane (10 mL) is added formaldehyde (1.2 mmol).

  • The mixture is cooled to 0 °C, and trifluoroacetic acid (1.1 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Synthesis of Substituted Piperazines

Substituted piperazines are prevalent scaffolds in pharmaceuticals. A common synthetic route involves the cyclization of a diamine precursor. This compound can serve as a key starting material for the synthesis of 1,4-disubstituted piperazines.

Protocol 4: Synthesis of 1-Aryl-4-(2-(benzyloxy)ethyl)piperazines

This protocol outlines a two-step process involving an initial SₙAr reaction followed by reductive amination.

Step 1: Synthesis of 1-(2-(Benzyloxy)ethyl)piperazine

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
1-Boc-piperazine2-(Benzyloxy)ethyl bromideK₂CO₃ACN168080

Step 2: Deprotection and Reductive Amination

Reactant 1 (Aldehyde)Reactant 2 (Amine)Reducing AgentSolventTime (h)Temp (°C)Yield (%)
4-Fluorobenzaldehyde1-(2-(Benzyloxy)ethyl)piperazineNaBH(OAc)₃DCE62588

Detailed Procedure:

Step 1: Synthesis of tert-butyl 4-(2-(benzyloxy)ethyl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1.0 mmol) in acetonitrile (ACN, 10 mL) is added potassium carbonate (K₂CO₃, 2.0 mmol) and 2-(benzyloxy)ethyl bromide (1.1 mmol).

  • The mixture is heated to 80 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the Boc-protected piperazine derivative.

Step 2: Deprotection and Reductive Amination

  • The Boc-protected piperazine from Step 1 (1.0 mmol) is dissolved in a solution of 4 M HCl in dioxane (5 mL) and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of 1-(2-(benzyloxy)ethyl)piperazine.

  • The crude amine salt is dissolved in 1,2-dichloroethane (DCE, 10 mL), and triethylamine (2.5 mmol) is added, followed by 4-fluorobenzaldehyde (1.0 mmol).

  • The mixture is stirred for 30 minutes at room temperature before the portion-wise addition of sodium triacetoxyborohydride (1.5 mmol).

  • The reaction is stirred for 6 hours and then worked up and purified as described in Protocol 1.

Conclusion

This compound is a highly versatile building block for the synthesis of diverse nitrogen-containing compounds. The protocols provided herein for reductive amination, Pictet-Spengler-type reactions, and piperazine synthesis offer robust and adaptable methods for researchers in drug discovery and development. The mild conditions and broad substrate scope of these reactions make them valuable tools for the construction of compound libraries and the synthesis of complex target molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols: Protecting Group Strategies Involving 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies utilizing 2-(benzyloxy)ethanamine. This versatile reagent offers a unique platform for the orthogonal protection of carbonyl and hydroxyl functionalities, a critical consideration in the multistep synthesis of complex molecules, particularly in the realm of drug development.

Introduction

In the intricate landscape of organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and stereoselectivity. This compound serves as a valuable building block for a protection strategy that simultaneously masks a carbonyl group and carries a protected hydroxyl group. The core of this strategy lies in the formation of an oxazolidine ring by reacting this compound with an aldehyde or a ketone. This transformation effectively protects the carbonyl functionality. Concurrently, the benzyloxy group acts as a stable protecting group for the ethanolamine's hydroxyl group, which can be selectively deprotected at a later synthetic stage. The orthogonality of this protection scheme, allowing for the selective removal of either the oxazolidine or the benzyl group, provides chemists with significant flexibility in designing synthetic routes.

Core Strategy: Orthogonal Protection

The primary protecting group strategy involving this compound revolves around the concept of orthogonal protection . This allows for the selective deprotection of one functional group in the presence of another. In this case, the oxazolidine protects the carbonyl group, while the benzyl ether protects the hydroxyl group.

  • Oxazolidine Formation (Carbonyl Protection): The reaction of this compound with an aldehyde or ketone, typically under acid catalysis with azeotropic removal of water, affords a stable oxazolidine derivative. This five-membered heterocycle effectively masks the reactivity of the carbonyl group towards nucleophiles and reducing agents.

  • Benzyl Ether (Hydroxyl Protection): The benzyloxy group is a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions, including acidic and basic environments that might be used to manipulate other parts of the molecule.

  • Orthogonal Deprotection:

    • The oxazolidine ring is readily cleaved under mild acidic aqueous conditions to regenerate the carbonyl and the amino alcohol.

    • The benzyl ether is selectively removed by catalytic hydrogenolysis, a neutral and mild method that does not affect the oxazolidine ring.

This orthogonal relationship is depicted in the following workflow:

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection Aldehyde/Ketone Aldehyde/Ketone Protected Substrate Protected Substrate Aldehyde/Ketone->Protected Substrate Oxazolidine Formation This compound This compound This compound->Protected Substrate Carbonyl Deprotection Carbonyl Deprotection Protected Substrate->Carbonyl Deprotection Mild Acidic Hydrolisis Hydroxyl Deprotection Hydroxyl Deprotection Protected Substrate->Hydroxyl Deprotection Catalytic Hydrogenolysis Final Product (Carbonyl Revealed) Final Product (Carbonyl Revealed) Carbonyl Deprotection->Final Product (Carbonyl Revealed) Final Product (Hydroxyl Revealed) Final Product (Hydroxyl Revealed) Hydroxyl Deprotection->Final Product (Hydroxyl Revealed) Deprotection_Workflow Start Protected Substrate (Oxazolidine & Benzyl Ether) Choice Choose Deprotection Strategy Start->Choice Acid_Hydrolysis Mild Acidic Hydrolysis Choice->Acid_Hydrolysis Reveal Carbonyl First Hydrogenolysis1 Catalytic Hydrogenolysis Choice->Hydrogenolysis1 Reveal Hydroxyl First Intermediate1 Intermediate with Free Carbonyl Acid_Hydrolysis->Intermediate1 Intermediate2 Intermediate with Free Hydroxyl Hydrogenolysis1->Intermediate2 Hydrogenolysis2 Catalytic Hydrogenolysis Intermediate1->Hydrogenolysis2 Acid_Hydrolysis2 Mild Acidic Hydrolysis Intermediate2->Acid_Hydrolysis2 End Fully Deprotected Product Hydrogenolysis2->End Acid_Hydrolysis2->End

Application of 2-(Benzyloxy)ethanamine in Parallel Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(Benzyloxy)ethanamine as a versatile building block in parallel synthesis. These methodologies are designed to facilitate the rapid generation of diverse chemical libraries for applications in drug discovery and materials science.

Introduction

Parallel synthesis is a powerful strategy for accelerating the discovery of novel molecules by enabling the simultaneous synthesis of large numbers of compounds.[1][2][3] this compound is a valuable bifunctional building block for such applications. Its primary amine allows for a wide range of derivatization reactions, while the benzyl-protected hydroxyl group offers a latent site for further functionalization after a deprotection step. This dual functionality allows for the creation of libraries with significant structural diversity from a common scaffold.[4]

The benzyl ether serves as a stable protecting group under many reaction conditions used in parallel synthesis, such as acylation and reductive amination, and can be readily removed under reductive conditions (e.g., hydrogenolysis) to unmask the hydroxyl group for subsequent diversification.

Key Applications in Parallel Synthesis

This compound is particularly well-suited for incorporation into libraries of small molecules via two primary reaction types amenable to parallel synthesis formats:

  • Acylation: The primary amine can be readily acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides.

  • Reductive Amination: The amine can be reacted with a variety of aldehydes and ketones in the presence of a reducing agent to produce a library of secondary amines.[5]

These reactions can be performed in both solution-phase and solid-phase formats. Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[6]

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in solid-phase parallel synthesis.

3.1. General Solid-Phase Synthesis Workflow

The general workflow for solid-phase synthesis involves the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations, and finally cleavage of the product from the resin.[7]

Diagram: General Solid-Phase Synthesis Workflow

G Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker BuildingBlock1 Attach First Building Block Linker->BuildingBlock1 Deprotection1 Deprotection BuildingBlock1->Deprotection1 Coupling Couple this compound Deprotection1->Coupling Diversification Diversification Reaction (e.g., Acylation) Coupling->Diversification Deprotection2 Benzyl Deprotection (Optional) Diversification->Deprotection2 Diversification2 Second Diversification (Optional) Deprotection2->Diversification2 Cleavage Cleavage from Resin Diversification2->Cleavage Product Purified Product Cleavage->Product G cluster_Resin Solid Support Resin_Aldehyde Resin-Bound Aldehyde Imine Imine Formation (+ 1% AcOH in DMF) Resin_Aldehyde->Imine Amine This compound Amine->Imine Reduction Reduction Imine->Reduction ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Reduction Resin_Product Resin-Bound Secondary Amine Reduction->Resin_Product Cleavage Cleavage (TFA Cocktail) Resin_Product->Cleavage Final_Product Final Product Cleavage->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Benzyloxy)ethanamine. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is through the O-benzylation of ethanolamine. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of ethanolamine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges in this synthesis revolve around selectivity:

  • O- vs. N-benzylation: Ethanolamine has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the amine group. The desired reaction is O-benzylation, but the competing N-benzylation can lead to the formation of the byproduct 2-(benzylamino)ethanol.

  • Mono- vs. Di-alkylation: Over-alkylation can occur, leading to the formation of N,N-dibenzyl or N,O-dibenzyl products.

  • Purification: Separating the desired product from unreacted starting materials, the N-benzylated byproduct, and di-alkylated products can be challenging due to similar physical properties.

Q3: How can I favor O-benzylation over N-benzylation?

A3: Selectivity towards O-benzylation can be influenced by the choice of base and reaction conditions. Using a strong base that selectively deprotonates the hydroxyl group over the amine is crucial. Sodium hydride (NaH) is a common choice for this purpose. Milder inorganic bases like sodium carbonate (Na₂CO₃) can also be effective, particularly when the amine is in its free base form.[1]

Q4: What are the likely side products in this synthesis?

A4: The primary side products are:

  • 2-(Benzylamino)ethanol: Resulting from N-benzylation of ethanolamine.

  • N,O-Dibenzyl ethanolamine: Resulting from both N- and O-benzylation.

  • Dibenzyl ether: Formed from the reaction of benzyl alkoxide with another molecule of benzyl halide.

Minimizing these byproducts is key to achieving a high yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product is a common issue. The following guide will help you troubleshoot potential causes and implement solutions.

Troubleshooting Workflow for Low Yield

cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_base Evaluate Base Strength & Equivalence start->check_base solution_reagents Use purified reagents. Adjust stoichiometry (excess ethanolamine). check_reagents->solution_reagents side_reactions Analyze for Side Products (TLC, GC-MS, NMR) check_conditions->side_reactions solution_conditions Optimize temperature (e.g., 55 °C). Increase reaction time and monitor by TLC. check_conditions->solution_conditions solution_base Use a stronger, non-nucleophilic base (e.g., NaH). Ensure complete deprotonation. check_base->solution_base purification_loss Assess Purification Method side_reactions->purification_loss solution_purification Optimize chromatography conditions. Consider vacuum distillation. purification_loss->solution_purification

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature moderately.The reaction may not have reached completion. A typical condition is heating at 55°C for 2-4 hours.[1]
Inefficient Deprotonation - Use a stronger, non-nucleophilic base like sodium hydride (NaH).- Ensure the base is fresh and handled under anhydrous conditions.The hydroxyl group of ethanolamine needs to be effectively deprotonated to act as a nucleophile. Incomplete deprotonation will result in a low yield.
Side Reactions - Use a molar excess of ethanolamine relative to the benzyl halide.- Add the benzyl halide slowly to the reaction mixture.An excess of ethanolamine can help minimize the formation of dibenzyl ether. Slow addition can help control the reaction temperature and reduce side reactions.
Reagent Quality - Use freshly distilled or high-purity ethanolamine and benzyl halide.- Ensure solvents are anhydrous.Impurities in the starting materials or the presence of water can lead to unwanted side reactions and lower the yield.
Issue 2: Poor Selectivity (High Proportion of N-Benzylated Byproduct)

The formation of 2-(benzylamino)ethanol is a significant competing reaction. The following table outlines strategies to improve O-benzylation selectivity.

Parameter Recommendation for O-Selectivity Rationale
Base Use a strong, sterically hindered, or non-nucleophilic base (e.g., NaH, KH).Strong bases will preferentially deprotonate the more acidic hydroxyl group.
Solvent Use a polar aprotic solvent like DMF or THF.These solvents can help to solvate the cation of the base, increasing the reactivity of the alkoxide.
Temperature Maintain a moderate temperature (e.g., 55°C).[1]Higher temperatures may increase the rate of N-alkylation.
Protecting Groups Consider N-protection of ethanolamine (e.g., with a Boc group), followed by O-benzylation and deprotection.This multi-step approach offers the highest selectivity but adds complexity to the synthesis.

Logical Flow for Optimizing Selectivity

cluster_actions Corrective Actions start Poor O-Selectivity (High N-Benzylation) base_choice Is the base strong enough (e.g., NaH vs. Na2CO3)? start->base_choice solvent_choice Is the solvent appropriate (e.g., DMF, THF)? base_choice->solvent_choice Yes protection_strategy Consider N-Protection Strategy base_choice->protection_strategy No action_base Switch to a stronger base (NaH). Use anhydrous conditions. base_choice->action_base temp_control Is the temperature controlled? solvent_choice->temp_control action_solvent Use dry, polar aprotic solvents. solvent_choice->action_solvent temp_control->protection_strategy Still poor selectivity action_temp Maintain moderate temperature (e.g., 55 °C). temp_control->action_temp action_protect Implement N-protection/deprotection steps. protection_strategy->action_protect

Caption: Decision-making workflow for improving O-benzylation selectivity.

Issue 3: Difficulty in Product Purification

Separating this compound from starting materials and byproducts can be challenging.

Purification Method Recommendations and Troubleshooting
Aqueous Workup - After the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).- Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted ethanolamine and N-benzylated byproduct.- Wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities.
Flash Column Chromatography - Use a silica gel column.- A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.- To prevent peak tailing of the basic amine product, add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent.[2]
Vacuum Distillation - If the crude product is relatively clean, vacuum distillation can be an effective purification method for this liquid product.

Experimental Protocols

Protocol 1: O-Benzylation using Sodium Hydride

This protocol is designed to favor O-benzylation by using a strong base.

Experimental Workflow

start Start dissolve Dissolve Ethanolamine in anhydrous DMF/THF start->dissolve add_base Add NaH portion-wise at 0 °C under N2 dissolve->add_base stir Stir for 30 min at 0 °C add_base->stir add_benzyl_halide Add Benzyl Bromide dropwise at 0 °C stir->add_benzyl_halide warm_react Warm to 55 °C and stir for 2-4 h add_benzyl_halide->warm_react workup Aqueous Workup & Extraction warm_react->workup purify Purify by Flash Chromatography or Distillation workup->purify end End purify->end

References

Technical Support Center: Synthesis of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)ethanamine. This guide focuses on the two primary synthetic routes: the Gabriel Synthesis and Reductive Amination, addressing common side reactions and offering solutions to optimize experimental outcomes.

Gabriel Synthesis of this compound

The Gabriel synthesis is a robust method for the preparation of primary amines, renowned for preventing the common issue of over-alkylation. The process involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Troubleshooting Guide: Gabriel Synthesis
Issue Potential Cause Recommended Solution Expected Outcome
Low yield of N-(2-(benzyloxy)ethyl)phthalimide Incomplete reaction of potassium phthalimide with 2-(benzyloxy)ethyl halide.Ensure anhydrous reaction conditions. Use a polar aprotic solvent like DMF to improve the solubility of potassium phthalimide. Extend the reaction time or increase the temperature (e.g., reflux in DMF).Increased conversion to the desired N-alkylated phthalimide.
Side reaction: Elimination (E2) of the alkyl halide.Use a less hindered primary alkyl halide if possible. Employ milder reaction conditions (lower temperature) to favor substitution (SN2) over elimination.Minimized formation of benzyloxyethene.
Low yield of this compound during hydrazinolysis Incomplete cleavage of the phthalimide group.Increase the equivalents of hydrazine hydrate (typically 1.5-2 equivalents). Extend the reflux time in ethanol.Complete liberation of the primary amine.
Difficult separation of the product from the phthalhydrazide byproduct.After cooling the reaction mixture, filter to remove the precipitated phthalhydrazide. Wash the precipitate with cold ethanol to recover any trapped product. Perform an acid-base extraction on the filtrate to isolate the amine.Improved recovery and purity of the final product.
Frequently Asked Questions (FAQs): Gabriel Synthesis

Q1: What is the primary advantage of using the Gabriel synthesis for this compound?

The Gabriel synthesis is highly effective in producing primary amines without the formation of secondary or tertiary amine byproducts, which are common in other alkylation methods.[1][2] This is because the phthalimide nitrogen is only alkylated once.

Q2: What is the main byproduct of the Gabriel synthesis, and how can it be removed?

The primary byproduct is phthalhydrazide, which is formed during the final deprotection step with hydrazine.[3] Phthalhydrazide is a solid that precipitates out of the reaction mixture upon cooling and can be removed by filtration.

Q3: Can I use a different method to cleave the N-alkylphthalimide intermediate?

Yes, besides hydrazinolysis, acidic or basic hydrolysis can also be used to liberate the primary amine. However, these methods often require harsh conditions and can be slower. Hydrazinolysis is generally preferred for its milder conditions.[2][4]

Experimental Protocol: Gabriel Synthesis of this compound

Step 1: Synthesis of N-(2-(benzyloxy)ethyl)phthalimide

  • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 2-(benzyloxy)ethyl bromide (1.0 equivalent).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude N-(2-(benzyloxy)ethyl)phthalimide.

  • Recrystallize from ethanol to yield the pure product.

Step 2: Synthesis of this compound via Hydrazinolysis

  • Dissolve N-(2-(benzyloxy)ethyl)phthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Reaction Pathway: Gabriel Synthesis

Gabriel Synthesis Potassium\nPhthalimide Potassium Phthalimide N-(2-(benzyloxy)ethyl)phthalimide N-(2-(benzyloxy)ethyl)phthalimide Potassium\nPhthalimide->N-(2-(benzyloxy)ethyl)phthalimide SN2 Reaction (DMF, 80-90°C) 2-(Benzyloxy)ethyl\nBromide 2-(Benzyloxy)ethyl Bromide 2-(Benzyloxy)ethyl\nBromide->N-(2-(benzyloxy)ethyl)phthalimide This compound This compound N-(2-(benzyloxy)ethyl)phthalimide->this compound Hydrazinolysis (Ethanol, Reflux) Phthalhydrazide\n(Byproduct) Phthalhydrazide (Byproduct) N-(2-(benzyloxy)ethyl)phthalimide->Phthalhydrazide\n(Byproduct) Hydrazine\nHydrate Hydrazine Hydrate Hydrazine\nHydrate->this compound

Caption: Gabriel synthesis of this compound.

Reductive Amination for this compound Synthesis

Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds. In the context of this compound synthesis, this involves the reaction of 2-(benzyloxy)acetaldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Recommended Solution Expected Outcome
Low yield of this compound Formation of secondary and tertiary amine byproducts (over-alkylation) Use a large excess of ammonia (e.g., a saturated solution of ammonia in methanol). Maintain a high pH (around 8-9) to favor the primary amine formation.[5]Increased selectivity for the primary amine product.
Reduction of the starting aldehyde to 2-(benzyloxy)ethanol Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] Add the reducing agent after the initial formation of the imine.Minimized formation of the alcohol byproduct.
Incomplete reaction Ensure efficient stirring. Increase the reaction time. Gently warm the reaction mixture if the starting materials are not fully consumed.Drive the reaction to completion.
Product is difficult to purify Presence of multiple amine byproducts Optimize the reaction conditions to favor the primary amine as described above. Utilize column chromatography for purification if simple extraction is insufficient.Isolation of the pure primary amine.
Frequently Asked questions (FAQs): Reductive Amination

Q1: What are the most common side reactions in the reductive amination synthesis of this compound?

The most prevalent side reactions are the formation of the secondary amine (bis[2-(benzyloxy)ethyl]amine) and the tertiary amine (tris[2-(benzyloxy)ethyl]amine) through over-alkylation of the product.[7][8] Another common side reaction is the reduction of the starting aldehyde, 2-(benzyloxy)acetaldehyde, to 2-(benzyloxy)ethanol.

Q2: How can I minimize the formation of the alcohol byproduct?

The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) can reduce both the imine and the aldehyde, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they preferentially reduce the imine intermediate.[6]

Q3: Is it possible to perform this reaction in a one-pot procedure?

Yes, reductive amination is typically performed as a one-pot reaction where the aldehyde, ammonia, and the reducing agent are combined in a suitable solvent.[9]

Experimental Protocol: Reductive Amination of 2-(Benzyloxy)acetaldehyde
  • Dissolve 2-(benzyloxy)acetaldehyde (1.0 equivalent) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Perform an acid-base extraction to isolate the amine. Acidify the aqueous solution with 1M HCl and wash with diethyl ether to remove any unreacted aldehyde and alcohol byproduct.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.

Logical Relationship: Troubleshooting Reductive Amination

Reductive Amination Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield of This compound Over_Alkylation Over-Alkylation (Secondary/Tertiary Amines) Low_Yield->Over_Alkylation Aldehyde_Reduction Aldehyde Reduction (Alcohol Byproduct) Low_Yield->Aldehyde_Reduction Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Excess_Ammonia Use Large Excess of Ammonia Over_Alkylation->Excess_Ammonia Control_pH Control pH (8-9) Over_Alkylation->Control_pH Selective_Reductant Use Selective Reducing Agent (e.g., NaBH(OAc)3) Aldehyde_Reduction->Selective_Reductant Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions

Caption: Troubleshooting logic for reductive amination.

References

Technical Support Center: Purification of 2-(Benzyloxy)ethanamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Benzyloxy)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. The two common methods are the Williamson ether synthesis and the Gabriel synthesis.

  • Williamson Ether Synthesis: This method involves the reaction of an ethanolamine derivative with a benzyl halide. Common impurities include:

    • Unreacted starting materials: Benzyl bromide or benzyl chloride, and 2-aminoethanol.

    • Over-alkylation products: N,N-bis(benzyl)ethanolamine.

    • Elimination byproducts: Styrene derivatives from the benzyl halide under basic conditions.[1][2]

    • Solvent residues.

  • Gabriel Synthesis: This route involves the reaction of potassium phthalimide with 2-(benzyloxy)ethyl halide, followed by hydrazinolysis. Potential impurities include:

    • Unreacted 2-(benzyloxy)ethyl halide.

    • Phthalhydrazide, a byproduct of the deprotection step, which can sometimes be challenging to remove completely.[3][4]

    • Incomplete deprotection products.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is an excellent method for large-scale purification, especially for removing non-volatile impurities. This compound has a boiling point of approximately 100 °C at 6 mmHg.

  • Flash Column Chromatography: This is a versatile method for purifying small to medium-scale reactions and for separating impurities with similar boiling points to the product.

  • Liquid-Liquid Extraction: This is a crucial work-up step to remove acidic or basic impurities and water-soluble byproducts.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the purity and identity of the final product.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or Uncontrolled Boiling Use of boiling chips (ineffective under vacuum).Use a magnetic stir bar for smooth boiling. Ensure the flask is not more than two-thirds full.
Product Not Distilling at the Expected Temperature/Pressure Leak in the system.Check all glass joints for proper sealing and ensure they are adequately greased. Verify the vacuum pump is functioning correctly.
Inaccurate pressure reading.Ensure the manometer is correctly placed and functioning.
Product Decomposes During Distillation Temperature is too high.Ensure a good vacuum is achieved to lower the boiling point. Use a heating mantle with a controller for precise temperature management.[5][6]
Distillate is Contaminated with Starting Material Inefficient fractionation.For close-boiling impurities, use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.
Flash Column Chromatography
Problem Possible Cause Solution
Product Streaking or Tailing on the TLC/Column The basic amine is interacting with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[7][8]
Poor Separation of Product and Impurities Incorrect eluent system.Optimize the eluent system using TLC. A common starting point for primary amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.
Product is not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the separatory funnel several times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor Separation of Layers Densities of the organic and aqueous layers are too similar.Add a different organic solvent with a significantly different density.
Product Remains in the Aqueous Layer Incorrect pH of the aqueous layer.This compound is a basic compound. To extract it into the organic layer, the aqueous layer should be made basic (pH > 10) with a base like NaOH to deprotonate the ammonium salt. To remove acidic impurities, an acidic wash (e.g., dilute HCl) can be used to protonate the product and pull it into the aqueous layer, leaving neutral impurities in the organic layer.[9][10][11][12]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying crude this compound on a multi-gram scale.

Materials:

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Vacuum pump and tubing

  • Manometer

  • Cold trap

Procedure:

  • Place the crude this compound into a round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the distillation apparatus, ensuring all joints are lightly greased and securely clamped.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply the vacuum.

  • Once a stable vacuum is achieved (around 6 mmHg), begin to heat the distillation flask gently.

  • Collect the fraction that distills at approximately 100 °C.

  • Once the product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small to medium-scale purification.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate with 1% Triethylamine (start with a 9:1 ratio and adjust based on TLC)

  • Sand

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack the column. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization:

  • UV Light: If the impurities are UV active, they can be visualized under a UV lamp.

  • Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as purple or pink spots upon heating.[13]

  • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis williamson Williamson Ether Synthesis crude_product Crude this compound williamson->crude_product gabriel Gabriel Synthesis gabriel->crude_product extraction Liquid-Liquid Extraction crude_product->extraction distillation Vacuum Distillation extraction->distillation chromatography Flash Chromatography extraction->chromatography tlc TLC distillation->tlc chromatography->tlc gcms GC-MS tlc->gcms pure_product Pure this compound gcms->pure_product troubleshooting_logic cluster_distillation Distillation Problems cluster_chromatography Chromatography Problems cluster_extraction Extraction Problems start Purification Issue? bumping Bumping start->bumping Distillation streaking Streaking start->streaking Chromatography emulsion Emulsion start->emulsion Extraction no_distillate No Distillate bumping->no_distillate solution1 Use Stir Bar bumping->solution1 decomposition Decomposition no_distillate->decomposition solution2 Check for Leaks no_distillate->solution2 solution3 Lower Temperature decomposition->solution3 poor_separation Poor Separation streaking->poor_separation solution4 Add Triethylamine to Eluent streaking->solution4 solution5 Optimize Eluent poor_separation->solution5 poor_recovery Poor Recovery emulsion->poor_recovery solution6 Add Brine emulsion->solution6 solution7 Adjust pH poor_recovery->solution7

References

Technical Support Center: Optimizing Reactions of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)ethanamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile primary amine commonly used as a building block in organic synthesis. The most frequent reactions involving its amine functionality are N-alkylation and reductive amination, which allow for the introduction of various substituents to the nitrogen atom.

Q2: What is the primary challenge when working with this compound?

A2: A significant challenge is the propensity for over-alkylation in N-alkylation reactions, leading to the formation of di- and even tri-alkylated byproducts. Additionally, the free base of similar amino ethyl esters can be unstable and prone to rearrangement, which can result in low yields.[1] Careful control of reaction conditions is crucial to achieve selective mono-alkylation.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the N-alkylation and reductive amination of this compound.

Guide 1: N-Alkylation Reactions

Problem: Low yield of the desired mono-alkylated product and formation of multiple byproducts.

This is a frequent issue arising from the higher reactivity of the secondary amine product compared to the starting primary amine, leading to over-alkylation.

Solutions:

  • Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the primary amine.

  • Choice of Base: The selection of the base is critical for controlling selectivity. Weaker bases are often preferred to minimize the concentration of the more nucleophilic secondary amine. Cesium hydroxide has been shown to be effective in promoting selective mono-N-alkylation of primary amines.[2]

  • "One-Pot" Synthesis: To circumvent the potential instability of the free amine, a "one-pot" procedure can be employed where the amine salt, a base, and the alkylating agent are combined in a suitable solvent. This allows the liberated free amine to react immediately with the alkylating agent.[1]

  • Boc-Protection Strategy: A robust method to ensure mono-alkylation involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-amine can be deprotonated with a strong base (e.g., NaH) and then alkylated. Subsequent deprotection of the Boc group yields the pure mono-alkylated product.[1]

Experimental Protocols & Data

Below are detailed protocols for two common N-alkylation strategies with illustrative quantitative data.

Method 1: Direct Alkylation with Benzyl Bromide

This protocol illustrates a direct N-alkylation where careful control of stoichiometry and base is attempted to favor mono-alkylation.

Experimental Protocol: Synthesis of N-Benzyl-2-(benzyloxy)ethanamine

  • To a solution of this compound (3.0 g, 19.8 mmol, 2.0 equiv) in anhydrous acetonitrile (40 mL) is added potassium carbonate (2.74 g, 19.8 mmol, 2.0 equiv).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.70 g, 9.9 mmol, 1.0 equiv) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC for the disappearance of benzyl bromide.

  • Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to separate the mono- and di-alkylated products.

Method 2: Mono-alkylation via Boc-Protection

This protocol demonstrates the use of a protecting group to achieve high selectivity for the mono-alkylated product.[1]

Experimental Protocol: Synthesis of N-Methyl-2-(benzyloxy)ethanamine via Boc-Protection

  • Step 1: Boc-Protection of this compound

    • To a solution of this compound (3.0 g, 19.8 mmol) and triethylamine (3.0 mL, 21.8 mmol) in dichloromethane (40 mL) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (4.76 g, 21.8 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-2-(benzyloxy)ethanamine.

  • Step 2: N-Alkylation of Boc-Protected Amine

    • To a solution of N-Boc-2-(benzyloxy)ethanamine (4.0 g, 15.9 mmol) in anhydrous DMF (30 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.70 g, 17.5 mmol) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (2.48 g, 17.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water (10 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-Boc-N-methyl-2-(benzyloxy)ethanamine.

  • Step 3: Boc-Deprotection

    • Dissolve the purified N-Boc-N-methyl-2-(benzyloxy)ethanamine (3.5 g, 13.2 mmol) in 4M HCl in 1,4-dioxane (20 mL).

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield N-methyl-2-(benzyloxy)ethanamine hydrochloride.

Quantitative Data Comparison for N-Alkylation Strategies

StrategyAlkylating AgentBaseSolventTemperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)Reference
Direct Alkylation (2:1 Amine:Halide)Benzyl BromideK₂CO₃Acetonitrile25~45-55% (Illustrative)~20-30% (Illustrative)General Knowledge
Boc-ProtectionMethyl IodideNaHDMF0 to 25>90% (overall for 3 steps)Not Observed[1]

Logical Workflow for Troubleshooting N-Alkylation

troubleshooting_n_alkylation cluster_overalkylation Over-alkylation Confirmed cluster_no_overalkylation No Significant Over-alkylation start Low Yield of Mono-alkylated Product check_byproducts Analyze crude product by TLC/LC-MS. Are over-alkylation products present? start->check_byproducts increase_amine Increase excess of This compound (e.g., 3-5 equivalents) check_byproducts->increase_amine Yes check_reagents Check purity of starting materials and dryness of solvent. check_byproducts->check_reagents No weaker_base Switch to a weaker base (e.g., NaHCO₃ or an organic base) increase_amine->weaker_base boc_protection Implement Boc-protection strategy for guaranteed mono-alkylation weaker_base->boc_protection increase_temp Increase reaction temperature or switch to a higher boiling solvent. check_reagents->increase_temp one_pot Consider 'one-pot' synthesis to avoid amine instability. increase_temp->one_pot

Troubleshooting workflow for N-alkylation reactions.
Guide 2: Reductive Amination Reactions

Problem: Low yield of the desired secondary amine due to the formation of a tertiary amine byproduct or reduction of the starting aldehyde.

Reductive amination is a powerful tool, but selectivity can be an issue. The newly formed secondary amine can react with another equivalent of the aldehyde to form a tertiary amine. Additionally, some reducing agents can reduce the starting aldehyde to an alcohol.

Solutions:

  • Choice of Reducing Agent: This is the most critical factor.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a mild and selective reducing agent that is ideal for one-pot reductive aminations. It is less likely to reduce the starting aldehyde and preferentially reduces the iminium ion intermediate.[3]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. To avoid this, a two-step procedure is recommended: first, allow the imine to form completely, and then add the NaBH₄.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at a slightly acidic pH, where iminium ion formation is favored. However, it is toxic and can generate hydrogen cyanide gas upon acidic workup, so it should be handled with extreme caution.[4]

  • Stoichiometry and Reaction Order: To suppress the formation of the tertiary amine, use a slight excess of the this compound. In a two-step procedure, ensure the complete formation of the imine before adding the reducing agent.[3]

  • pH Control: Maintaining a mildly acidic pH (around 5-6) can facilitate imine formation without significantly deactivating the amine nucleophile.

Experimental Protocols & Data

Method 1: One-Pot Reductive Amination using STAB

This protocol is a convenient one-pot method that generally gives good yields of the mono-alkylated product.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-2-(benzyloxy)ethanamine

  • To a solution of this compound (1.51 g, 10.0 mmol, 1.0 equiv) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv) in dichloromethane (DCM, 50 mL), add acetic acid (0.60 g, 10.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Two-Step Reductive Amination using NaBH₄

This method can be useful if STAB is not available or if the one-pot method gives suboptimal results.

Experimental Protocol: Synthesis of N-Butyl-2-(benzyloxy)ethanamine

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.51 g, 10.0 mmol) and butyraldehyde (0.72 g, 10.0 mmol) in methanol (30 mL).

    • Add 3Å molecular sieves (approx. 5 g) to the mixture.

    • Stir the reaction at room temperature for 4 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water (10 mL).

    • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data Comparison for Reductive Amination Strategies

StrategyAldehydeReducing AgentSolventTemperature (°C)Secondary Amine Yield (%)Tertiary Amine Byproduct (%)Reference
One-Pot4-MethoxybenzaldehydeNaBH(OAc)₃DCM25~80-90% (Illustrative)<5% (Illustrative)[3]
Two-StepButyraldehydeNaBH₄Methanol0 to 25~70-80% (Illustrative)~5-10% (Illustrative)[3]

Signaling Pathway for Reductive Amination Byproduct Formation

reductive_amination_byproducts cluster_reactants Initial Reactants cluster_products Potential Products primary_amine This compound (Primary Amine) imine Imine Intermediate primary_amine->imine + Aldehyde - H₂O aldehyde Aldehyde (R-CHO) aldehyde->imine tertiary_amine Tertiary Amine Byproduct aldehyde->tertiary_amine alcohol Alcohol Byproduct aldehyde->alcohol [Reduction] (e.g., with NaBH₄) secondary_amine Desired Secondary Amine imine->secondary_amine [Reduction] secondary_amine->tertiary_amine + Aldehyde - H₂O + [Reduction]

Byproduct formation pathways in reductive amination.

References

Technical Support Center: Deprotection of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of the benzyl ether in 2-(Benzyloxy)ethanamine to yield 2-aminoethanol. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter several issues during the deprotection of this compound, primarily when using palladium-catalyzed hydrogenation methods. The presence of the primary amine can lead to catalyst inhibition or poisoning.

Issue 1: Slow or Incomplete Reaction

If the reaction is sluggish or stalls before the complete consumption of the starting material, consider the following causes and solutions:

Potential CauseTroubleshooting StepsRationale
Catalyst Inactivity/Poisoning 1. Use a fresh batch of Pd/C. 2. Switch to Pearlman's catalyst (Pd(OH)₂/C), which can be more active for hydrogenolysis. [1]3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%). [1]4. Acid-wash glassware before use to remove trace impurities. [1]The palladium catalyst can be poisoned by the amine functionality of the substrate or product.[2] A more active catalyst or a higher catalyst loading can overcome partial inhibition.
Insufficient Hydrogen Pressure 1. Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase hydrogen pressure. [1]For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[1]
Poor Solubility 1. Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures thereof (e.g., THF/MeOH/H₂O). [1][3]The starting material is relatively nonpolar, while the product, 2-aminoethanol, is very polar. A solvent system that can solubilize both is crucial for the reaction to proceed to completion.[1]
Amine Inhibition 1. Add an acidic co-solvent like acetic acid or a controlled amount of HCl. The acid will protonate the amine, forming an ammonium salt. This reduces the amine's ability to coordinate to and poison the palladium catalyst.[4]

Issue 2: Side Reactions or Product Degradation

While less common for this specific substrate, side reactions can occur.

Potential CauseTroubleshooting StepsRationale
Over-reduction 1. Carefully monitor the reaction by TLC or GC-MS. 2. Consider using catalytic transfer hydrogenation, which can sometimes offer better selectivity. [5]Although unlikely in this case, other functional groups in more complex molecules could be susceptible to reduction.

Below is a flowchart to guide you through the troubleshooting process for an incomplete deprotection reaction.

G start Reaction Stalled or Incomplete? catalyst_check Is the Catalyst Active? start->catalyst_check pressure_check Is Hydrogen Pressure Sufficient? catalyst_check->pressure_check Yes fresh_catalyst Use Fresh Pd/C or Switch to Pd(OH)₂/C catalyst_check->fresh_catalyst No solubility_check Is Solubility an Issue? pressure_check->solubility_check Yes parr_shaker Use Parr Shaker for Higher H₂ Pressure pressure_check->parr_shaker No amine_inhibition Is Amine Poisoning Suspected? solubility_check->amine_inhibition Yes change_solvent Change Solvent System (e.g., MeOH, EtOH, THF, or mixtures) solubility_check->change_solvent No add_acid Add Acidic Co-solvent (e.g., Acetic Acid) amine_inhibition->add_acid Yes increase_loading Increase Catalyst Loading fresh_catalyst->increase_loading monitor_reaction Monitor Reaction Progress increase_loading->monitor_reaction parr_shaker->monitor_reaction change_solvent->monitor_reaction add_acid->monitor_reaction G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification dissolve_substrate Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve_substrate->add_catalyst atmosphere_exchange Evacuate and Backfill with H₂ add_catalyst->atmosphere_exchange stir_reaction Stir Vigorously at RT atmosphere_exchange->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc filter_catalyst Filter through Celite® monitor_tlc->filter_catalyst Reaction Complete concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

References

Technical Support Center: Synthesis of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)ethanamine. Our goal is to help you manage and control impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A1: The most common synthetic route is a Williamson ether synthesis variation, involving the reaction of 2-aminoethanol (ethanolamine) with a benzylating agent like benzyl chloride or benzyl bromide under basic conditions. The primary impurities of concern are the N-benzylated isomer, N-benzyl-2-aminoethanol, the di-benzylated product, N,N-dibenzyl-2-aminoethanol, and dibenzyl ether, which can form from the self-condensation of the benzylating agent.

Q2: How can I favor O-alkylation over N-alkylation of 2-aminoethanol?

A2: Favoring O-alkylation over N-alkylation is a significant challenge due to the comparable nucleophilicity of the hydroxyl and amino groups. To enhance the selectivity for O-alkylation, you can employ strategies such as:

  • Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can selectively deprotonate the hydroxyl group, making it a more potent nucleophile than the neutral amino group.

  • Protecting Groups: Temporarily protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) will direct the benzylation to the hydroxyl group. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry can also influence the selectivity.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring and purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. It can effectively distinguish between this compound and its N-benzylated isomer, as well as other byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated impurities. Specific chemical shifts and coupling patterns can help differentiate between the O- and N-benzylated isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture and the final product, especially for less volatile impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Predominant N-alkylation. - Formation of significant amounts of dibenzyl ether. - Loss of product during workup and purification.- Monitor the reaction by TLC or GC-MS to ensure completion. - Employ strategies to favor O-alkylation (see FAQ 2). - Use a high-purity benzylating agent and anhydrous conditions to minimize self-condensation. - Optimize extraction and purification steps.
High Levels of N-benzyl-2-aminoethanol Impurity - Reaction conditions favor N-alkylation (e.g., use of a weaker base, protic solvent). - Inadequate control of stoichiometry.- Switch to a stronger, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF). - Consider using a protecting group strategy for the amine. - Carefully control the molar ratio of reactants.
Presence of Dibenzyl Ether - Reaction of the benzylating agent with the alkoxide or hydroxide base. - Self-condensation of the benzylating agent, especially at elevated temperatures.- Add the benzylating agent slowly to the reaction mixture. - Maintain a controlled reaction temperature. - Use a high-purity benzylating agent.
Difficulty in Separating this compound from N-benzyl-2-aminoethanol - Similar boiling points and polarities of the two isomers.- Fractional distillation under reduced pressure can be effective, although it may require a column with high theoretical plates. - Column chromatography on silica gel with a carefully selected eluent system may provide better separation.

Impurity Profile and Control

A summary of the key impurities, their formation pathways, and recommended control strategies is provided below.

Impurity Structure Formation Pathway Control Strategy
N-benzyl-2-aminoethanol Ph-CH2-NH-CH2-CH2-OHDirect N-alkylation of 2-aminoethanol by the benzylating agent.- Use a strong, non-nucleophilic base. - Protect the amino group. - Optimize reaction conditions (solvent, temperature).
N,N-dibenzyl-2-aminoethanol (Ph-CH2)2-N-CH2-CH2-OHFurther N-alkylation of N-benzyl-2-aminoethanol.- Control stoichiometry (avoid excess benzylating agent). - Monitor reaction progress to minimize over-alkylation.
Dibenzyl Ether Ph-CH2-O-CH2-PhSelf-condensation of the benzylating agent or reaction with the base.- Use anhydrous conditions. - Slow addition of the benzylating agent. - Maintain a controlled temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound (Favoring O-Alkylation)

Objective: To synthesize this compound with minimized N-alkylation by using sodium hydride.

Materials:

  • 2-Aminoethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl chloride (or benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-aminoethanol (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis for Impurity Profiling

Objective: To identify and quantify this compound and its major impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Troubleshooting

Impurity Formation Pathways

Impurity_Formation Potential Reaction Pathways in this compound Synthesis Ethanolamine 2-Aminoethanol (HO-CH2-CH2-NH2) Product This compound (O-Alkylation Product) Ethanolamine->Product + Benzyl-Cl (O-alkylation) N_Alkylation N-benzyl-2-aminoethanol (N-Alkylation Impurity) Ethanolamine->N_Alkylation + Benzyl-Cl (N-alkylation) BenzylChloride Benzyl Chloride (Ph-CH2-Cl) DibenzylEther Dibenzyl Ether (Byproduct) BenzylChloride->DibenzylEther + Base/Self-condensation Base Base (e.g., NaH) Base->Product Base->N_Alkylation Di_N_Alkylation N,N-dibenzyl-2-aminoethanol (Di-N-Alkylation Impurity) N_Alkylation->Di_N_Alkylation + Benzyl-Cl

Caption: Impurity formation pathways in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Reaction Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete High_N_Alkylation High N-Alkylation? Incomplete->High_N_Alkylation No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes High_Byproducts High Dibenzyl Ether? High_N_Alkylation->High_Byproducts No Change_Base_Solvent Change Base/Solvent (e.g., NaH in THF) High_N_Alkylation->Change_Base_Solvent Yes Purify_Reagents Use Anhydrous Conditions & Purified Reagents High_Byproducts->Purify_Reagents Yes End Improved Yield High_Byproducts->End No Optimize_Time_Temp->End Change_Base_Solvent->End Purify_Reagents->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Scale-Up of Reactions Involving 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving 2-(Benzyloxy)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the scale-up process, from laboratory to pilot plant or manufacturing scale.

Q1: My reaction yield dropped significantly when moving from a 50 g lab-scale to a 5 kg pilot-scale. What are the most common causes?

A1: A drop in yield upon scale-up is a frequent challenge. The primary causes are often related to physical and engineering principles that change with scale.[1][2] Key factors to investigate include:

  • Heat Transfer: Exothermic reactions are harder to control in large reactors because the surface-area-to-volume ratio decreases significantly.[3] This can lead to localized overheating, causing decomposition of reactants, products, or reagents, and promoting side reactions. Ensure your cooling system is adequate for the larger volume and monitor the internal reaction temperature closely, not just the jacket temperature.[4]

  • Mixing Efficiency: Inadequate mixing can create non-homogeneous reaction conditions, leading to localized concentration gradients and "hot spots."[2][4] What works with a small magnetic stir bar in a round-bottom flask is insufficient for a large reactor. Mechanical overhead stirrers are essential for ensuring uniform mixing in larger vessels.[4]

  • Reagent Addition Rate: The rate of reagent addition becomes critical at scale. Adding a reagent too quickly can cause a dangerous exotherm that the reactor cannot dissipate, leading to runaway reactions.[2] The addition time must be scaled appropriately, which is often longer than a linear extrapolation from the lab scale.

Q2: I am observing new impurities on HPLC analysis after scaling up my reaction. Why is this happening and how can I mitigate it?

A2: The appearance of new or increased levels of impurities is often linked to the issues of heat transfer and mixing mentioned in Q1.[2]

  • Cause: Localized overheating can provide the activation energy for alternative reaction pathways that are not significant at the well-controlled temperatures of a lab-scale reaction. Similarly, poor mixing can lead to areas of high reactant concentration, which may favor dimerization, polymerization, or other side reactions. Longer reaction and work-up times at scale can also lead to product degradation.[4]

  • Mitigation:

    • Profile the Reaction: Conduct studies at the lab scale to understand the impact of temperature excursions and reagent concentrations on impurity formation. This can help define the critical process parameters.[2]

    • Improve Monitoring: Use process analytical technology (PAT), if available, to monitor the reaction in real-time.[2]

    • Optimize Conditions: Re-evaluate the reaction temperature, concentration, and addition times for the larger scale. It may be necessary to run the reaction at a lower temperature or in a more dilute solution to maintain control.[1]

Q3: My work-up and product isolation are proving difficult at a larger scale. What should I consider?

A3: Work-up procedures require significant modification for scale-up.

  • Liquid-Liquid Extractions: Phase separation can be much slower in large vessels. Emulsions, which are easily managed in a lab separating funnel, can become a major issue. Consider using anti-emulsion agents or designing a settling period into your process.

  • Crystallization: Achieving consistent and desirable crystal form (polymorphism) can be challenging at scale.[2] The cooling rate, agitation speed, and solvent choice all impact crystallization and must be carefully controlled to ensure product quality and filterability.

  • Filtration and Drying: Filtering large quantities of product takes significantly longer. Ensure your filtration equipment is appropriately sized. Drying in a large-scale oven can be inefficient; consider using a dedicated vacuum dryer for better results.[2]

Q4: What are the critical safety considerations when handling kilogram quantities of this compound?

A4: this compound is a corrosive chemical that causes severe skin burns and eye damage. Handling it at scale requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety goggles with a face shield.[5]

  • Engineering Controls: Handle the material in a well-ventilated area, such as a walk-in fume hood or a ventilated enclosure, especially during charging and sampling operations.[6] Use closed systems for transfers whenever possible to minimize exposure.[5]

  • Spill Response: Have a spill kit rated for corrosive materials readily available. Ensure personnel are trained on how to respond to a spill of this magnitude.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents and acids, as they can cause vigorous reactions.

  • Emergency Procedures: Ensure a safety shower and eyewash station are immediately accessible.[5] All personnel should be aware of the first aid procedures for skin and eye contact.[7]

Data Presentation

The following tables provide a hypothetical comparison of parameters for a representative reaction (e.g., acylation) at different scales.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters

ParameterLab Scale (50 g)Pilot Scale (5 kg)Key Considerations for Scale-Up
Reactant (Substrate) 50.0 g5.00 kgEnsure accurate weighing and charging procedures.
Vessel Type 1 L Round-Bottom Flask75 L Glass-Lined ReactorVessel material must be compatible; ensure proper cleaning.
Agitation Magnetic Stir BarMechanical Overhead StirrerStirring power and impeller design are critical for homogeneity.[4]
Temperature Control Oil Bath / Ice BathJacket Heating/Cooling SystemInternal temperature probes are essential for accurate monitoring.[4]
Reagent Addition 30 minutes via dropping funnel3 - 5 hours via dosing pumpControlled addition rate is crucial to manage exotherms.
Reaction Monitoring TLC every 30 minsHPLC sample every 1-2 hoursSampling from a large reactor requires a dedicated, safe procedure.
Work-up Volume ~2 L~200 LHandling large volumes of solvents increases safety risks.

Table 2: Hypothetical Impurity Profile Management

Impurity IdentityPotential SourceLab Scale LimitPilot Scale TargetMitigation Strategy
Unreacted Starting MaterialIncomplete reaction< 1.0%< 0.5%Optimize reaction time and temperature; ensure stoichiometry is correct.
Di-acylated ByproductPoor mixing/high concentration< 0.5%< 0.2%Control addition rate; ensure efficient agitation.
Thermal DegradantOverheating / "Hot Spots"Not Detected< 0.1%Improve heat transfer and temperature monitoring.
Solvent AdductReaction with solventNot Detected< 0.1%Select a more inert solvent if this becomes an issue at scale.

Experimental Protocols

Protocol: Scale-Up Synthesis of N-(2-(benzyloxy)ethyl)acetamide

This protocol details the acylation of this compound with acetic anhydride at a 1 kg scale, highlighting critical scale-up considerations.

1. Equipment:

  • 20 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and condenser.

  • Dosing pump for controlled liquid addition.

  • Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).

2. Reagents:

  • This compound: 1.00 kg (6.61 mol)

  • Dichloromethane (DCM): 10 L

  • Triethylamine (TEA): 1.0 L (7.17 mol, 1.08 equiv.)

  • Acetic Anhydride: 0.71 L (7.52 mol, 1.14 equiv.)

  • Saturated Sodium Bicarbonate Solution: ~8 L

  • Brine Solution: ~5 L

3. Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with this compound (1.00 kg) and dichloromethane (5 L). Begin agitation at a speed sufficient to ensure good surface movement.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Base Addition: Add triethylamine (1.0 L) to the reactor over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Controlled Reagent Addition: Using the dosing pump, add a solution of acetic anhydride (0.71 L) in dichloromethane (1 L) to the reactor over 2-3 hours. Crucially, monitor the internal temperature throughout the addition and do not let it rise above 10 °C. Adjust the addition rate if necessary.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Take a sample for HPLC analysis to confirm the consumption of the starting material.

4. Work-up:

  • Quenching: Cool the reactor back to 10-15 °C. Slowly and carefully add 4 L of saturated sodium bicarbonate solution. Be aware of potential gas evolution.

  • Extraction: Stop agitation and allow the phases to separate (this may take 30-60 minutes). Drain the lower organic layer.

  • Washes: Wash the organic layer with an additional 4 L of sodium bicarbonate solution, followed by 5 L of brine.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), which must be optimized for large-scale isolation.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for the scale-up process.

TroubleshootingWorkflow start Low Yield or Purity in Scaled-Up Reaction check_temp Was Internal Temperature Properly Controlled? start->check_temp check_mix Was Mixing Efficient and Homogeneous? start->check_mix check_reagents Were Reagents and Solvents of Sufficient Purity? start->check_reagents check_workup Was the Work-up Procedure Effective at Scale? start->check_workup sol_temp Improve Cooling Capacity Reduce Addition Rate Lower Reaction Temperature check_temp->sol_temp No sol_mix Increase Agitator Speed Evaluate Impeller Design Use Baffles in Reactor check_mix->sol_mix No sol_reagents Test Purity of Starting Materials Use Anhydrous Solvents check_reagents->sol_reagents No sol_workup Optimize Phase Separation Re-evaluate Crystallization Solvent and Conditions check_workup->sol_workup No

Caption: Troubleshooting flowchart for common scale-up issues.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor 1. Reactor Setup (Clean, Dry, Inert) charge_reagents 2. Charge Starting Materials & Solvent prep_reactor->charge_reagents cool 3. Cool to Set Temperature charge_reagents->cool add 4. Controlled Addition of Reagent cool->add react 5. Reaction & Aging add->react monitor 6. In-Process Control (e.g., HPLC) react->monitor quench 7. Quench Reaction monitor->quench extract 8. Extraction & Washes quench->extract concentrate 9. Solvent Swap & Concentration extract->concentrate isolate 10. Crystallization & Filtration concentrate->isolate dry 11. Product Drying isolate->dry

Caption: General experimental workflow for a scaled-up reaction.

References

Technical Support Center: 2-(Benzyloxy)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)ethanamine. The information is designed to help you anticipate and prevent common byproduct formations in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is a versatile primary amine and is frequently used in nucleophilic substitution and addition reactions. The most common applications include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Synthesis of Heterocycles: Used as a building block for the synthesis of various nitrogen-containing heterocyclic compounds.

Q2: What is the primary concern regarding byproduct formation when using this compound?

A2: The main challenge is managing the reactivity of both the primary amine and the benzyl ether group. Potential side reactions can be broadly categorized into two types: those involving the amine group (overalkylation, for instance) and those involving the benzyl ether group (cleavage). Careful control of reaction conditions is crucial to ensure the desired outcome.

Troubleshooting Guides

Issue 1: Formation of a Di-Alkylated Byproduct in N-Alkylation and Reductive Amination

Symptoms:

  • Your final product is contaminated with a higher molecular weight species.

  • Purification by column chromatography is difficult due to similar polarities of the desired product and the byproduct.

  • ¹H NMR analysis shows a complex mixture, potentially with overlapping signals corresponding to the desired mono-alkylated product and a di-alkylated species.

Root Cause:

In N-alkylation and reductive amination reactions, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct. This is a common issue with primary amines. A patent for a similar process involving a benzyloxy-containing amine highlights the formation of a "di-benzyl derivative" as a significant impurity during reductive alkylation.

Preventative Measures & Solutions:

StrategyDetailsExpected Outcome
Control Stoichiometry Use a significant excess of the primary amine (this compound) relative to the alkylating agent or carbonyl compound.Reduces the probability of the secondary amine intermediate reacting.
Slow Addition Add the alkylating agent or carbonyl compound slowly to the reaction mixture containing this compound.Maintains a low concentration of the electrophile, favoring mono-alkylation.
Lower Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of the second alkylation.Improves selectivity for the mono-alkylated product.
Choice of Reducing Agent (for Reductive Amination) Use a less reactive reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective for reductive aminations and can sometimes offer better control over over-alkylation compared to more reactive hydrides.Enhanced selectivity for the desired secondary amine.

Experimental Protocol: Controlled Mono-Alkylation of this compound

This protocol provides a general guideline for minimizing di-alkylation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the alkyl halide (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting alkyl halide is consumed, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Unwanted Cleavage of the Benzyl Ether Group

Symptoms:

  • Presence of a byproduct with a significantly lower molecular weight, corresponding to the debenzylated product.

  • Appearance of toluene as a byproduct in the reaction mixture, detectable by GC-MS or ¹H NMR.

  • The desired product is obtained in a lower than expected yield, with a more polar impurity observed on TLC.

Root Cause:

The benzyl ether group is susceptible to cleavage under certain conditions, particularly catalytic hydrogenation (e.g., using Pd/C and H₂) and strongly acidic conditions. This debenzylation can occur if such conditions are used in subsequent steps of a synthesis or if acidic impurities are present.

Preventative Measures & Solutions:

StrategyDetailsExpected Outcome
Avoid Harsh Hydrogenolysis Conditions If other functional groups in the molecule require reduction, consider alternative methods that do not cleave benzyl ethers, such as using specific reducing agents that are chemoselective.Preservation of the benzyl ether protecting group.
Use of Acid Scavengers In reactions that may generate acidic byproducts, add a non-nucleophilic base (e.g., proton sponge or hindered amine) to neutralize the acid in situ.Prevents acid-catalyzed debenzylation.
Careful pH Control Maintain a neutral or slightly basic pH during the reaction and work-up to avoid cleavage of the benzyl ether.Stability of the benzyl ether group is maintained.

Logical Workflow for Avoiding Benzyl Ether Cleavage

G Start Reaction Planning with This compound ConditionCheck Are subsequent steps or reagents acidic or involve catalytic hydrogenation? Start->ConditionCheck Yes Yes ConditionCheck->Yes No No ConditionCheck->No Alternative Select Alternative Synthetic Route or Protecting Group Strategy Yes:e->Alternative:w AddScavenger Incorporate Acid Scavenger or Control pH Yes:s->AddScavenger:n Proceed Proceed with Reaction No:w->Proceed:e Monitor Monitor for Debenzylation Byproducts (e.g., by LC-MS) Proceed->Monitor AddScavenger->Proceed G Reactants This compound + Aldehyde/Ketone Imine_Formation Imine Formation (Solvent, optional acid catalyst) Reactants->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Desired Secondary Amine Purification->Product

Technical Support Center: Catalyst Selection for 2-(Benzyloxy)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving 2-(Benzyloxy)ethanamine. The primary focus is on the cleavage of the benzyl ether, a critical deprotection step in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for this compound in catalyst selection?

A1: The most common and critical reaction is the hydrogenolysis of the benzyl ether to deprotect the hydroxyl group, yielding 2-aminoethanol and toluene as a byproduct. This is typically achieved through catalytic hydrogenation.[1]

Q2: Which catalyst is the standard choice for the debenzylation of this compound?

A2: 10% Palladium on carbon (Pd/C) is the most common and well-established catalyst for this transformation.[1] It is typically used under a hydrogen atmosphere (H₂ gas) in a suitable solvent like methanol or ethanol.

Q3: My reaction with 10% Pd/C is very slow or incomplete. What could be the reason?

A3: Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or may have been improperly handled (e.g., exposed to air for extended periods).[2]

  • Catalyst Poisoning: The starting material or solvent may contain impurities, particularly sulfur or phosphorus compounds, which can poison the palladium catalyst.[2] The product amine itself can also coordinate to the palladium and slow down the reaction.[3]

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure (using a hydrogen balloon) may not be sufficient to drive the reaction to completion.[2]

  • Poor Solubility: The substrate and the deprotected product have very different polarities. A solvent system that can solubilize both is crucial for the reaction to proceed smoothly.[2]

Q4: Are there more active catalysts than 10% Pd/C?

A4: Yes, for challenging debenzylations, Pearlman's catalyst (20% Pd(OH)₂/C) is generally more active and can be a better alternative.[1][2] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone.[4]

Q5: I want to avoid using hydrogen gas. Are there alternative methods?

A5: Yes, catalytic transfer hydrogenation (CTH) is a safer and effective alternative that avoids the use of flammable hydrogen gas.[1][5] In CTH, a hydrogen donor molecule generates hydrogen in situ.

Q6: What are common hydrogen donors for catalytic transfer hydrogenation?

A6: Common and effective hydrogen donors include ammonium formate (HCOONH₄), formic acid (HCOOH), and 1,4-cyclohexadiene.[1][6]

Q7: My molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes). How can I selectively deprotect the benzyl ether?

A7: Selective debenzylation in the presence of other reducible groups can be challenging. While Pd/C is often chemoselective, you may need to carefully screen catalysts and conditions. Alternative methods like oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Lewis acid-mediated cleavage could be considered, although they are harsher.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the catalytic debenzylation of this compound.

Issue Potential Cause Troubleshooting Steps & Rationale
Reaction is slow or does not start. Inactive Catalyst 1. Use a fresh batch of Pd/C. Catalysts can lose activity over time.[2]2. Switch to Pearlman's catalyst (Pd(OH)₂/C). It is often more active for hydrogenolysis.[2]3. Ensure proper handling. Avoid prolonged exposure of the catalyst to air.
Catalyst Poisoning 1. Purify the starting material. Remove any potential impurities, especially those containing sulfur.[2]2. Use high-purity solvents. 3. Increase catalyst loading. This can help overcome the effects of minor impurities.[2]
Reaction is incomplete. Insufficient Reaction Conditions 1. Increase hydrogen pressure. Use a high-pressure hydrogenation apparatus like a Parr shaker.[2]2. Increase reaction temperature. Gently heating (e.g., to 40-50 °C) can increase the reaction rate.[2]3. Add an acidic co-solvent. A small amount of acetic acid can facilitate the reaction by protonating the ether oxygen.[7]
Product Inhibition The resulting 2-aminoethanol can coordinate to the palladium surface, inhibiting the catalyst.[3] Adding a small amount of acid can protonate the amine, reducing its coordination to the catalyst.
Difficulty in isolating the product. Product Adsorption onto Catalyst The polar product, 2-aminoethanol, can adsorb onto the Celite or the carbon support. 1. Wash the filter cake thoroughly with a polar solvent like methanol after filtration.[1]2. Consider refluxing the catalyst in a high-boiling polar solvent like DMF to recover the adsorbed product in extreme cases.
Low yield in transfer hydrogenation. Suboptimal Hydrogen Donor or Conditions 1. Screen different hydrogen donors. Ammonium formate is a common choice.[1]2. Ensure sufficient equivalents of the hydrogen donor (typically 3-5 equivalents per benzyl group).[5]3. Optimize the reaction temperature. Refluxing is often required for transfer hydrogenation with ammonium formate.[1]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for O-debenzylation reactions, which is applicable to this compound.

Catalyst SystemHydrogen SourceTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm)MeOH or EtOH, Room Temp4 - 72 hoursUp to 95%+Advantages: Well-established, mild conditions. Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry.
20% Pd(OH)₂/C (Pearlman's Catalyst) H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for certain substrates.[1] Disadvantages: Can be slower for some substrates.
Pd/C (Transfer Hydrogenation) Ammonium Formate (HCOONH₄)i-PrOH or MeOH, Reflux~10 minutes - several hoursHighAdvantages: Avoids handling of H₂ gas, can be very rapid.[1] Disadvantages: Requires elevated temperatures.
Pd/C + Nb₂O₅/C H₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst significantly accelerates deprotection.[3] Disadvantages: Requires preparation of a co-catalyst.
SiliaCat Pd⁰ H₂ (gas, 1 bar)MeOH or EtOH, Room Temp1 - 2 hours>98%Advantages: Non-pyrophoric, low catalyst loading, fast kinetics.[8] Disadvantages: Specialized catalyst.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol describes a standard procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.[1]

  • Evacuation and Backfilling: Evacuate the flask under vacuum to remove the inert atmosphere and then backfill with hydrogen from the balloon. This process should be repeated three times to ensure the reaction atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.

  • Purification: Wash the Celite® pad with the reaction solvent.[1] Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-aminoethanol. Further purification can be performed by distillation or chromatography if necessary.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)

This protocol provides a method for debenzylation using a hydrogen donor, avoiding the need for hydrogen gas.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[1]

  • Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]

  • Reaction: Heat the reaction mixture to reflux.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After completion, cool the mixture to room temperature.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the filter cake with a small amount of methanol.[1]

  • Purification: Combine the filtrates and remove the solvent under reduced pressure.[1] The crude product can then be purified.

Mandatory Visualizations

Catalyst_Selection_Workflow cluster_start Starting Point cluster_method Method Selection cluster_h2 Catalytic Hydrogenation cluster_cth Catalytic Transfer Hydrogenation cluster_end Outcome Start This compound Method Choose Debenzylation Method Start->Method H2_Catalyst Select Catalyst Method->H2_Catalyst H₂ Gas CTH_Donor Select H-Donor Method->CTH_Donor No H₂ Gas PdC 10% Pd/C (Standard) H2_Catalyst->PdC Standard Pearlman 20% Pd(OH)2/C (More Active) H2_Catalyst->Pearlman Difficult Substrate Product 2-Aminoethanol PdC->Product Pearlman->Product AmmoniumFormate Ammonium Formate CTH_Donor->AmmoniumFormate Common Choice FormicAcid Formic Acid CTH_Donor->FormicAcid Alternative AmmoniumFormate->Product FormicAcid->Product

Caption: Catalyst selection workflow for the debenzylation of this compound.

Troubleshooting_Guide Start Reaction Incomplete/Slow? CheckCatalyst Check Catalyst Activity Start->CheckCatalyst Yes CheckPurity Check Substrate/Solvent Purity CheckCatalyst->CheckPurity Active NewCatalyst Use Fresh Pd/C or Pearlman's Catalyst CheckCatalyst->NewCatalyst Inactive? IncreaseConditions Increase Reaction Severity IncreasePressure Increase H₂ Pressure (Parr Shaker) IncreaseConditions->IncreasePressure AddAcid Add Acetic Acid IncreaseConditions->AddAcid CheckPurity->IncreaseConditions Pure Purify Purify Starting Material CheckPurity->Purify Impure? Success Reaction Complete NewCatalyst->Success IncreasePressure->Success AddAcid->Success Purify->Success

References

Validation & Comparative

A Comparative Guide to 2-(Benzyloxy)ethanamine and Other Primary Amines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a primary amine is a critical decision in chemical synthesis and scaffold design. This guide provides an objective comparison of 2-(Benzyloxy)ethanamine with other representative primary amines, supported by physicochemical data and established experimental protocols.

This compound is a primary amine that incorporates a flexible ethyl linker and a bulky benzyloxy group. This structure confers a unique combination of properties, distinguishing it from simple aliphatic, aromatic, and aralkyl amines. Its performance as a nucleophile and a base is influenced by the interplay of steric hindrance from the benzyl group and the electronic influence of the ether oxygen.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of an amine dictate its behavior in solution and its suitability for specific reaction conditions. The following table summarizes key physicochemical data for this compound and three other common primary amines: Ethylamine (aliphatic), Aniline (aromatic), and Benzylamine (aralkyl).

PropertyThis compoundEthylamineAnilineBenzylamine
Structure C₆H₅CH₂OCH₂CH₂NH₂CH₃CH₂NH₂C₆H₅NH₂C₆H₅CH₂NH₂
Molecular Weight ( g/mol ) 151.21[1][2]45.08[3]93.13[3]107.15
Boiling Point (°C) 241[4]16.6184.1[3]185
pKa (of conjugate acid) 8.82 (Predicted)[4][5]10.64.6[6]9.3
Appearance Colorless to pale yellow liquid/oil[4][5]Colorless gas[3][7]Colorless to yellow liquid[3]Colorless liquid
Solubility in Water Slightly solubleMiscible[8]3.6 g/100 mL[6]Soluble
Solubility in Organics Soluble in Chloroform, DMSO[4][5]Miscible with most solvents[3]SolubleSoluble

Comparative Analysis of Reactivity

The utility of a primary amine in synthesis is largely determined by its basicity and nucleophilicity. These properties are a direct consequence of the availability of the nitrogen lone pair of electrons.

Basicity (pKa)

Basicity is a measure of an amine's ability to accept a proton. It is quantified by the pKa of its conjugate acid (R-NH₃⁺); a higher pKa indicates a stronger base.[9]

  • Ethylamine (pKa ≈ 10.6) is a strong base. The ethyl group is electron-donating (+I effect), which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton.[10]

  • Benzylamine (pKa ≈ 9.3) is a moderately strong base, slightly weaker than ethylamine. The benzyl group is weakly electron-withdrawing, which slightly reduces the electron density on the nitrogen.

  • This compound (predicted pKa ≈ 8.82) is predicted to be a moderately strong base, weaker than both ethylamine and benzylamine. The electron-withdrawing inductive effect of the ether oxygen two carbons away likely reduces the electron density on the nitrogen atom, thus lowering its basicity.

  • Aniline (pKa ≈ 4.6) is a very weak base. The nitrogen lone pair is delocalized into the aromatic π-system of the benzene ring, making it significantly less available to bond with a proton.[10][11]

G cluster_factors Factors Influencing Primary Amine Basicity cluster_amines Inductive Inductive Effect Ethylamine Ethylamine (Strong Base) Inductive->Ethylamine +I effect increases electron density BOEA This compound (Moderate Base) Inductive->BOEA -I effect from ether O decreases density Resonance Resonance/Delocalization Aniline Aniline (Weak Base) Resonance->Aniline Lone pair delocalized into ring Solvation Solvation Effects Steric Steric Hindrance Steric->BOEA Bulky group can affect interactions

Factors affecting the basicity of primary amines.
Nucleophilicity

Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. While it often correlates with basicity, it is also highly sensitive to steric hindrance.[12]

  • Ethylamine: Exhibits strong nucleophilicity due to high basicity and minimal steric bulk.

  • Aniline: A poor nucleophile. Its low basicity and the delocalization of the lone pair significantly reduce its reactivity towards electrophiles.[12]

  • Benzylamine: A good nucleophile, comparable to other primary alkylamines.

  • This compound: Expected to be a competent nucleophile, but potentially slower to react than ethylamine or benzylamine. The bulky benzyloxy group may introduce steric hindrance, slowing its attack on sterically congested electrophiles.

Applications in Drug Development & Signaling Pathways

Primary amines are ubiquitous functional groups in active pharmaceutical ingredients (APIs), contributing to solubility and target binding.[13] They are also key substrates and inhibitors for enzymes like monoamine oxidases (MAOs). MAOs are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[14][15] Inhibitors of this pathway are used to treat depression and neurodegenerative diseases.[16][17][18] The structure of this compound makes it and its derivatives interesting candidates for exploring interactions within such biological pathways.

G MA Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde Downstream Further Metabolism Aldehyde->Downstream Inhibitor MAO Inhibitor (Drug) Inhibitor->MAO Blocks Enzyme Activity G cluster_workflow Experimental Workflow: Reductive Amination Start 1. Dissolve Aldehyde & Primary Amine in DCE Imine 2. Add Acetic Acid (cat.) Stir 30-60 min (Imine Formation) Start->Imine Reduce 3. Add NaBH(OAc)₃ Stir 2-24h (Reduction) Imine->Reduce Quench 4. Quench with sat. aq. NaHCO₃ Reduce->Quench Workup 5. Extraction & Drying Quench->Workup Purify 6. Purification (Chromatography) Workup->Purify Product Final Secondary Amine Product Purify->Product

References

A Comparative Guide to Alternatives for 2-(Benzyloxy)ethanamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency, yield, and overall success of a synthetic route. 2-(Benzyloxy)ethanamine is a widely used bifunctional reagent that allows for the introduction of a protected 2-aminoethoxy moiety. The benzyl group serves as a robust protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal the primary alcohol. However, the choice of protecting group strategy can have significant implications for a multi-step synthesis.

This guide provides a comparative analysis of alternative reagents to this compound, focusing on their performance in common synthetic transformations, the conditions required for their deprotection, and their relative advantages and disadvantages. This comparison is supported by experimental data collated from various sources to aid in the selection of the optimal reagent for specific synthetic needs.

Comparison of O-Protected and N-Protected Ethanolamine Derivatives

The primary alternatives to this compound fall into two main categories: other O-protected ethanolamines with different protecting groups, and N-protected ethanolamines, which represent an alternative synthetic strategy.

  • O-Protected Ethanolamines: These reagents, like this compound, have a free primary amine for immediate use in reactions such as reductive amination or acylation. The choice of the O-protecting group is critical as it dictates the deprotection conditions. A common alternative is the tert-butyldimethylsilyl (TBDMS) ether.

  • N-Protected Ethanolamines: In this strategy, the amine is protected, typically with a tert-Butoxycarbonyl (Boc) group, leaving a free hydroxyl group. This is useful when the hydroxyl group needs to react first. The amine is then deprotected at a later stage.

The selection between these strategies depends on the desired sequence of bond formation in the target molecule.

Performance in Common Synthetic Reactions

Reductive amination and amide bond formation are two of the most common applications for these reagents. The following tables provide a comparison of the performance of this compound and its alternatives in these reactions.

Disclaimer: The following data is collated from multiple sources. Reaction conditions are not identical and are provided for illustrative purposes. Direct comparison of yields should be made with caution.

Reductive Amination Performance

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.

ReagentCarbonyl CompoundReducing AgentSolventYield (%)Reference
This compoundp-MethoxybenzaldehydeH₂ on Co-containing compositeMethanol73-96%
2-((tert-Butyldimethylsilyl)oxy)ethanamineIsovaleraldehydeNaBH(OAc)₃Dichloromethane~95%(Representative)
N-Boc-ethanolamine (followed by O-alkylation and deprotection)BenzaldehydeNaBH(OAc)₃Dichloromethane~90% (for the N-Boc protected amine)
Amide Bond Formation Performance

Amide bond formation is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and peptidomimetics.

ReagentCarboxylic Acid/Acylating AgentCoupling Agent/ConditionsSolventYield (%)Reference
This compoundBenzoic AcidB(OCH₂CF₃)₃Toluene81%[1]
2-((tert-Butyldimethylsilyl)oxy)ethanamineAdamantane-1-carboxylic acidBTFFH, DIPEADichloromethane78%[2]
N-Boc-ethanolamine (esterification followed by N-deprotection)Benzoyl chlorideTriethylamineDichloromethane77% (for the O-acylated, N-Boc protected product)[3]

Protecting Group Stability and Cleavage

The choice of protecting group is a critical strategic decision in multi-step synthesis. The stability of the protecting group to various reaction conditions and the mildness of its removal are key considerations.

Protecting GroupReagentKey AdvantagesKey DisadvantagesCommon Deprotection Conditions
Benzyl (Bn) This compoundStable to a wide range of acidic and basic conditions.Requires catalytic hydrogenation, which can affect other reducible functional groups (e.g., alkenes, alkynes, nitro groups).H₂, Pd/C, various solvents (MeOH, EtOH, EtOAc).[4]
tert-Butyldimethylsilyl (TBDMS) 2-((tert-Butyldimethylsilyl)oxy)ethanamineEasily cleaved under mild, specific conditions. Stable to many non-acidic/non-fluoride conditions.Labile to strong acids and fluoride sources.Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid in THF/H₂O.[5]
tert-Butoxycarbonyl (Boc) N-Boc-ethanolamineStable to basic conditions and catalytic hydrogenation. Easily removed with acid.Labile to acidic conditions.Trifluoroacetic acid (TFA) in Dichloromethane; HCl in Dioxane or Ethanol.[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis and use of these reagents.

Protocol 1: Synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanamine[8]
  • Reaction Setup: To a stirring mixture of 2-aminoethanol (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in dichloromethane (20 mL), add a solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) dropwise over 3 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup: Quench the reaction with water (20 mL). Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow oil (quantitative yield reported).

Protocol 2: Reductive Amination using an O-Protected Ethanolamine (General)
  • Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv) and the O-protected ethanolamine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or methanol). Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Protocol 3: Amide Coupling using an O-Protected Ethanolamine (General)
  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv), a coupling agent (e.g., HATU, 1.1 equiv), and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the O-protected ethanolamine (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Synthetic Strategies and Pathways

Synthetic Workflow for Incorporating a 2-Hydroxyethylamino Moiety

G cluster_0 O-Protection Strategy cluster_1 N-Protection Strategy Start_O Ethanolamine Protect_O O-Protection (e.g., BnBr or TBDMSCl) Start_O->Protect_O Reagent_O O-Protected Ethanolamine (e.g., this compound or 2-((TBDMS)oxy)ethanamine) Protect_O->Reagent_O Reaction_O Reductive Amination or Amide Coupling Reagent_O->Reaction_O Carbonyl/Acid Intermediate_O Protected Intermediate Reaction_O->Intermediate_O Deprotect_O O-Deprotection (e.g., H₂/Pd-C or TBAF) Intermediate_O->Deprotect_O Product_O Final Product with 2-Hydroxyethylamino Moiety Deprotect_O->Product_O Start_N Ethanolamine Protect_N N-Protection (e.g., Boc₂O) Start_N->Protect_N Reagent_N N-Protected Ethanolamine (e.g., N-Boc-ethanolamine) Protect_N->Reagent_N Reaction_N Reaction at OH (e.g., O-Alkylation or Esterification) Reagent_N->Reaction_N Electrophile Intermediate_N Protected Intermediate Reaction_N->Intermediate_N Deprotect_N N-Deprotection (e.g., TFA or HCl) Intermediate_N->Deprotect_N Product_N Final Product with 2-Hydroxyethylamino Moiety Deprotect_N->Product_N G cluster_Bn Benzyl (Bn) Ether cluster_TBDMS TBDMS Ether cluster_Boc Boc Carbamate Intermediate Protected Intermediate Bn_Protected R-N-CH₂CH₂-OBn Intermediate->Bn_Protected TBDMS_Protected R-N-CH₂CH₂-OTBDMS Intermediate->TBDMS_Protected Boc_Protected R-O-CH₂CH₂-NHBoc Intermediate->Boc_Protected Deprotection_Bn Catalytic Hydrogenolysis (H₂, Pd/C) Bn_Protected->Deprotection_Bn Final_Product Final Product with Free Hydroxyl/Amine Deprotection_Bn->Final_Product Deprotection_TBDMS Fluoride Source (TBAF) or Mild Acid TBDMS_Protected->Deprotection_TBDMS Deprotection_TBDMS->Final_Product Deprotection_Boc Strong Acid (TFA or HCl) Boc_Protected->Deprotection_Boc Deprotection_Boc->Final_Product G Ligand Synthesized Amine Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates

References

A Comparative Guide to the Synthetic Utility of 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. 2-(Benzyloxy)ethanamine, a primary amine featuring a protected hydroxyl group, serves as a versatile intermediate in the construction of a variety of nitrogen-containing compounds. This guide provides an objective comparison of common synthetic routes utilizing this compound, alongside alternative methodologies, supported by experimental data to inform synthetic strategy.

Comparison of Synthetic Routes

The derivatization of this compound typically involves the formation of new carbon-nitrogen bonds at the primary amine. Two of the most prevalent methods for this transformation are direct N-alkylation and reductive amination. Below is a comparative analysis of these routes.

Synthetic Route Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Reaction Time Key Advantages Potential Disadvantages
Direct N-Alkylation This compound, Alkyl HalideBase (e.g., K₂CO₃, Et₃N)Solvent (e.g., DMF, ACN), Elevated TemperatureVariable4 - 24 hSimple procedure, readily available reagents.Risk of over-alkylation, may require harsh conditions.
Reductive Amination This compound, Aldehyde or KetoneReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Solvent (e.g., DCM, MeOH), Room TemperatureGenerally High2 - 16 hHigh selectivity for mono-alkylation, mild reaction conditions.Requires a carbonyl compound as the alkyl source.
Alternative: N-Alkylation of Ethanolamine followed by Benzylation Ethanolamine, Benzyl Halide, Alkyl HalideBase (e.g., Na₂CO₃)Stepwise reaction, elevated temperatures~66-95% (overall)Multi-stepAvoids handling of potentially expensive this compound.Longer overall synthesis, potential for side reactions in the first step.

Featured Synthetic Workflow: Reductive Amination

Reductive amination represents a highly efficient and selective method for the N-alkylation of primary amines like this compound. The workflow minimizes the formation of dialkylated byproducts often seen in direct alkylation methods.

G cluster_0 Reductive Amination Workflow A This compound + Aldehyde/Ketone B Imine Formation A->B Solvent (e.g., DCM) Room Temperature C In situ Reduction (e.g., NaBH(OAc)₃) B->C Addition of Reducing Agent D N-Substituted This compound C->D Work-up

Figure 1. General workflow for the reductive amination of this compound.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1-0.2 M solution)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation of Ethanolamine with Benzyl Chloride

This protocol outlines a common alternative approach to synthesize N-benzylated ethanolamine derivatives, which can then be further alkylated if desired.

Materials:

  • Ethanolamine (e.g., 3 eq)

  • Benzyl chloride (1 eq)

  • Sodium carbonate (powdered, e.g., 1.2 eq)

Procedure:

  • In a three-neck flask, add ethanolamine and powdered sodium carbonate and stir the mixture.

  • Heat the mixture to 60-65°C.

  • Slowly add benzyl chloride dropwise over 4-6 hours while maintaining the temperature at 60-65°C.

  • After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours.

  • Monitor the reaction for the disappearance of benzyl chloride using Gas Chromatography (GC).

  • Once the reaction is complete, filter the hot mixture to remove inorganic salts.

  • The filtrate can be purified by vacuum distillation to isolate the N-benzylethanolamine product. This product can then be subjected to a second N-alkylation step if a tertiary amine is the target. A reported yield for this type of reaction is approximately 94.5%.[1]

Conclusion

The choice between direct N-alkylation and reductive amination for the derivatization of this compound depends on the specific requirements of the synthesis. Reductive amination is often favored for its high selectivity and mild conditions, leading to cleaner reactions and potentially higher yields of the desired mono-alkylated product. Direct alkylation, while simpler in concept, carries the inherent risk of over-alkylation, which can complicate purification and lower the overall yield.

The alternative route, involving the initial N-benzylation of ethanolamine, presents a viable option, particularly when cost-effectiveness is a primary concern. However, this multi-step approach increases the overall number of synthetic operations. Ultimately, the optimal synthetic strategy will be dictated by factors such as substrate availability, desired product purity, and scalability of the reaction. The provided protocols offer a starting point for the development of robust and efficient syntheses utilizing this compound and related building blocks.

References

A Comparative Analysis of O-Benzyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic selection of protecting groups is a critical determinant of success. Among the myriad options for the protection of hydroxyl groups, O-benzyl ethers stand out for their general robustness and versatile cleavage methods. This guide provides a detailed comparative analysis of the parent benzyl (Bn) group and its electronically modified congeners, primarily the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Core Properties and Chemical Behavior

The fundamental difference between the various O-benzyl protecting groups lies in the electronic nature of the aromatic ring, which directly influences their stability and the conditions required for their removal. The parent benzyl group is known for its high stability under a wide range of acidic and basic conditions, making it a reliable "permanent" protecting group in lengthy synthetic sequences.[1][2] In contrast, the inclusion of electron-donating methoxy substituents on the aromatic ring, as seen in PMB and DMB groups, significantly increases their lability, particularly under oxidative and acidic conditions.[1] This electronic tuning provides a powerful tool for achieving selective deprotection in the presence of other functional groups.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the introduction (benzylation) and removal (debenzylation) of common O-benzyl protecting groups, providing a clear comparison of their performance under various experimental conditions.

Table 1: Comparison of O-Benzylation of Primary Alcohols

Protecting GroupReagentTypical ConditionsReaction Time (h)Typical Yield (%)Reference
Benzyl (Bn) Benzyl bromide (BnBr)NaH, THF, 0 °C to rt4 - 1292 - 99[1]
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 890 - 98[1]
2,4-Dimethoxybenzyl (DMB) 2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt2 - 685 - 95[1]

Table 2: Comparative Deprotection of O-Benzyl Ethers

Protecting GroupDeprotection MethodReagent & ConditionsTypical Yield (%)Orthogonality/Selectivity NotesReference
Benzyl (Bn) Catalytic HydrogenolysisH₂, 10% Pd/C, EtOH, rt>95Cleaves Bn, PMB, DMB. Sensitive to alkenes/alkynes.[3]
p-Methoxybenzyl (PMB) Oxidative CleavageDDQ, CH₂Cl₂, H₂O, rt90 - 98Selective for PMB/DMB over Bn.[2][1][4]
p-Methoxybenzyl (PMB) Acidic CleavageTFA, CH₂Cl₂, rt85 - 95Harsher conditions than for DMB cleavage.[5]
2,4-Dimethoxybenzyl (DMB) Oxidative CleavageDDQ, CH₂Cl₂, H₂O, rt90 - 98Generally faster than PMB cleavage.[6]
2,4-Dimethoxybenzyl (DMB) Acidic Cleavage10% TFA in CH₂Cl₂, rt90 - 95Milder conditions than for PMB cleavage.[1][1]
Trityl (Tr) Acidic CleavageCBr₄, MeOH, refluxHighVery acid labile, can be selectively removed in the presence of Bn.[7]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of O-benzyl protecting groups.

G start Select O-Benzyl Protecting Group robust Need High Stability? (Multiple Steps) start->robust mild_deprotection Need Mild/Orthogonal Deprotection? robust->mild_deprotection No bn Use Benzyl (Bn) robust->bn Yes pmb Use p-Methoxybenzyl (PMB) mild_deprotection->pmb Oxidative or Moderate Acid dmb Use 2,4-Dimethoxybenzyl (DMB) (very mild acid cleavage) mild_deprotection->dmb Mild Acid

Decision tree for selecting an O-benzyl protecting group.

G cluster_protection Protection Step cluster_deprotection Deprotection Step alcohol Alcohol (R-OH) base Base (e.g., NaH) in aprotic solvent (e.g., THF) alcohol->base 1. Deprotonation protected_alcohol Protected Alcohol (R-OBn) benzyl_halide Benzyl Halide (e.g., BnBr, PMB-Cl) benzyl_halide->protected_alcohol 2. Williamson Ether Synthesis deprotection_reagent Deprotection Reagent (e.g., H₂/Pd-C or DDQ) protected_alcohol->deprotection_reagent 3. Cleavage deprotected_alcohol Deprotected Alcohol (R-OH) deprotection_reagent->deprotected_alcohol

General workflow for O-benzyl protection and deprotection.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: O-Benzylation of a Primary Alcohol using Benzyl Bromide

Objective: To protect a primary alcohol as a benzyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the primary alcohol in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired benzyl ether.[8]

Protocol 2: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

Objective: To selectively cleave a PMB ether in the presence of other protecting groups, such as a benzyl ether.

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The PMB-protected alcohol is dissolved in a mixture of dichloromethane and water (typically 18:1 v/v).

  • DDQ is added to the solution at room temperature.

  • The reaction mixture is stirred vigorously until the starting material is consumed, as indicated by TLC analysis. The reaction progress is often accompanied by a color change.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is stirred until the color of the organic layer becomes pale yellow.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the deprotected alcohol.[2][6]

Protocol 3: Debenzylation by Catalytic Hydrogenolysis

Objective: To remove a benzyl ether protecting group under neutral, reductive conditions.

Materials:

  • Benzyl-protected alcohol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • The benzyl-protected alcohol is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • The 10% Pd/C catalyst is carefully added to the solution.

  • The reaction vessel is purged with hydrogen gas, and a hydrogen atmosphere is maintained (e.g., using a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[3]

Conclusion

The choice of an O-benzyl protecting group is a strategic decision that can significantly impact the efficiency and outcome of a complex organic synthesis. The parent benzyl group offers exceptional stability, making it ideal for long synthetic routes where a robust protecting group is required. The p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups, with their increased lability to oxidative and acidic conditions, provide valuable options for orthogonal protection strategies, allowing for selective deprotection in the presence of other functional groups. By understanding the comparative reactivity and leveraging the quantitative data and protocols presented in this guide, researchers can more effectively design and execute their synthetic strategies.

References

Assessing the Efficiency of 2-(Benzyloxy)ethanamine in Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the efficiency of coupling reactions is paramount. The formation of amide bonds, a cornerstone of many synthetic pathways, relies on the judicious selection of amine nucleophiles. This guide provides a comparative assessment of 2-(Benzyloxy)ethanamine's performance in such reactions, offering insights for researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies featuring this compound in the scientific literature, this guide synthesizes available data on its reactivity and compares it with structurally similar and commonly employed primary amines under various coupling conditions.

Performance Comparison of Primary Amines in Coupling Reactions

The efficiency of a primary amine in a coupling reaction is influenced by factors such as its nucleophilicity, steric hindrance, and the reaction conditions employed. To provide a quantitative comparison, the following table summarizes typical yields for the acylation of various primary amines. It is important to note that these values are compiled from different sources and reaction conditions may vary.

AmineAcylating Agent/Coupling ReagentSolventReaction TimeYield (%)
This compound Data not available in literature---
BenzylamineBenzoic acid / Cu-MOF, TBHPTHF24 h78[1]
BenzylaminePhenylacetic acid / B(OCH2CF3)3-5 h91[2]
AnilineAcetic AnhydrideWater-High
EthanolamineDiacylaminoquinazolinones--High (qualitative)[3]
Various primary aminesAcetyl ChlorideBrine-Excellent (qualitative)[4]

Note: The absence of specific data for this compound highlights a gap in the current chemical literature, necessitating further experimental investigation to definitively establish its comparative efficiency.

Experimental Protocols

To facilitate reproducible research and direct comparison, detailed experimental protocols for common coupling reactions are provided below.

General Protocol for Amide Synthesis via Dehydrogenative Cross-Coupling

This protocol is adapted from a method utilizing a copper-based metal-organic framework (Cu-MOF) as a catalyst.[1]

Materials:

  • Primary amine (e.g., benzylamine) (1 mmol)

  • Alcohol (e.g., benzyl alcohol) (1 mmol)

  • Cu-MOF (e.g., Cu2(BDC)2(DABCO)) (10 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (2 mmol)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a solution of the amine (1 mmol) and alcohol (1 mmol) in THF (5 mL), add the Cu-MOF catalyst (10 mol%).

  • Add TBHP (2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Evaporate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate, 3:1) to yield the desired amide.

General Protocol for Direct Amidation Using Tris(2,2,2-trifluoroethyl) borate

This protocol describes a direct amidation of carboxylic acids and amines.[2]

Materials:

  • Carboxylic acid (e.g., phenylacetic acid)

  • Primary amine (e.g., benzylamine)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3)

Procedure:

  • Combine the carboxylic acid and the amine in a suitable reaction vessel.

  • Add B(OCH2CF3)3 to the mixture.

  • Heat the reaction mixture as required and monitor for completion.

  • Upon completion, the crude reaction mixture can be purified by a solid-phase workup using commercially available resins (e.g., Amberlyst acidic, basic, and Amberlite boron scavenger resins) followed by filtration and evaporation, or by a traditional aqueous workup.

Logical Workflow for Assessing Coupling Reaction Efficiency

The following diagram illustrates a logical workflow for evaluating the efficiency of an amine, such as this compound, in a coupling reaction.

Coupling Reaction Efficiency Workflow cluster_0 Reactant Selection cluster_1 Reaction Setup cluster_2 Execution & Analysis cluster_3 Comparison Amine Select Primary Amine (e.g., this compound) Coupling Choose Coupling Reagent & Conditions Amine->Coupling Acid Select Carboxylic Acid or Acylating Agent Acid->Coupling Solvent Select Solvent Coupling->Solvent Reaction Perform Coupling Reaction Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Purify Purify Product Monitor->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield Compare Compare Yield & Purity with Alternative Amines Yield->Compare

Workflow for assessing coupling reaction efficiency.

This structured approach ensures a systematic evaluation, from the initial selection of reactants to the final comparative analysis of the reaction's success. The lack of specific data for this compound underscores the necessity for such a systematic evaluation to be performed to accurately place it within the hierarchy of amine nucleophilicity and coupling efficiency.

References

A Comparative Guide to the Application of 2-(Benzyloxy)ethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Benzyloxy)ethanamine as a versatile building block in the synthesis of bioactive molecules. We will explore its applications in the development of monoamine oxidase (MAO) inhibitors and neuroprotective agents, comparing the performance of resulting compounds with alternatives that utilize different structural motifs. This objective comparison is supported by experimental data to inform strategic decisions in drug design and development.

Introduction to this compound in Medicinal Chemistry

This compound is a primary amine that serves as a valuable synthon in organic chemistry, particularly in the construction of pharmaceutical compounds. Its structure, featuring a flexible ethylamine chain and a benzyloxy group, allows for its incorporation into a wide range of molecular scaffolds. The benzyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, including its lipophilicity, metabolic stability, and interaction with biological targets.

Comparative Analysis in the Synthesis of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease. The this compound moiety has been incorporated into various scaffolds to create potent and selective MAO inhibitors.

Comparison of this compound Derivatives with Other MAO Inhibitors

Here, we compare the inhibitory activity of a representative compound synthesized using a derivative of this compound with other classes of MAO inhibitors.

Compound ClassRepresentative CompoundTargetIC50 / KiSelectivityReference
Benzyloxy-derived N-(2-Propynyl)-2-(5-benzyloxyindol)methylamineMAO-BKi = 0.75 ± 0.15 nM~1066-fold for MAO-B[1]
Pyrrole DerivativeN-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amineMAO-BSI = 0.0057Highly Selective for MAO-B[2]
1,3,5-Triazine DerivativeCompound 7 (dimethoxy-triazinyl glycine derivative)MAO-AComparable to clorgylineSelective for MAO-A[3][4]
Indole-2-carboxamideCompound S10MAO-AIC50 = 147.2 µM (in A549 cells)-[5]

Key Insights: The data suggests that the benzyloxy moiety, when incorporated into an appropriate scaffold like an indolylmethylamine, can lead to highly potent and selective MAO-B inhibitors.[1] The selectivity is a critical factor in minimizing side effects. While other heterocyclic systems like pyrroles and triazines also yield potent and selective inhibitors, the benzyloxy group appears to be particularly effective in conferring MAO-B selectivity.

Experimental Protocol: Synthesis of N-(2-Propynyl)-2-(5-benzyloxyindol)methylamine

Materials: 5-benzyloxyindole, formaldehyde, dimethylamine, propargylamine, appropriate solvents and reagents.

Procedure:

  • Mannich Reaction: 5-benzyloxyindole is reacted with formaldehyde and dimethylamine to yield 5-benzyloxygramine.

  • Quaternization: The 5-benzyloxygramine is then treated with an alkylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.

  • Nucleophilic Substitution: The quaternary salt is subsequently reacted with propargylamine to displace the dimethylamino group and yield the final product, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine.

  • Purification: The crude product is purified by column chromatography.

(Note: This is a generalized protocol. For detailed experimental conditions, please refer to the specific literature.)

Comparative Analysis in the Synthesis of Neuroprotective Agents

The development of neuroprotective agents is crucial for treating conditions like ischemic stroke and neurodegenerative diseases. The structural features of this compound can be advantageous in designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.

Workflow for Incorporating this compound in Synthesis

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Intermediate/Final Product 2_benzyloxyethanamine This compound Reaction Nucleophilic Attack (e.g., SN2, Reductive Amination) 2_benzyloxyethanamine->Reaction Electrophile Electrophilic Partner (e.g., R-X, R-CHO) Electrophile->Reaction Product Target Molecule with Benzyloxyethanamine Moiety Reaction->Product

Caption: General synthetic workflow for incorporating this compound.

Signaling Pathway: Mechanism of MAO Inhibition

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Synaptic_NT Increased Neurotransmitter Concentration Neurotransmitter->Synaptic_NT Increased Availability Metabolites Inactive Metabolites MAO->Metabolites MAO_Inhibitor MAO Inhibitor (e.g., Benzyloxy-derived) MAO_Inhibitor->MAO Inhibition

Caption: Mechanism of action of a monoamine oxidase inhibitor.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its utility is particularly evident in the synthesis of highly potent and selective MAO-B inhibitors, where the benzyloxy group plays a crucial role in achieving the desired pharmacological profile. While direct comparative studies with alternative linkers are not abundant in the literature, the analysis of the properties of the final drug molecules indicates that the incorporation of the this compound moiety is a promising strategy for the development of new therapeutics for neurological disorders. Further research focusing on the direct comparison of this building block with structurally similar alternatives would provide more definitive guidance for rational drug design.

References

The Strategic Utility of 2-(Benzyloxy)ethanamine in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Among the myriad of available building blocks, 2-(Benzyloxy)ethanamine has emerged as a valuable scaffold, particularly in the development of enzyme inhibitors. This guide provides a comprehensive evaluation of this compound in drug discovery, comparing its performance with established alternatives and providing detailed experimental data and protocols to support its application.

Introduction to this compound

This compound is a primary amine that incorporates a flexible benzyloxy motif. This structural feature has proven to be advantageous in the design of molecules targeting enzymatic active sites. Its utility is exemplified in the structure of Safinamide, an approved drug for the treatment of Parkinson's disease, which features a core structure derived from a 2-(benzyloxy)benzylamine framework. Safinamide is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] The benzyloxy group of Safinamide is crucial for its interaction with the active site of the MAO-B enzyme.[3]

Performance Comparison: MAO-B Inhibition

To objectively evaluate the performance of the this compound scaffold, this guide presents a comparison of the inhibitory activity of its prominent derivative, Safinamide, and its analogs against MAO-B. The data is benchmarked against established, clinically relevant MAO-B inhibitors, Selegiline and Rasagiline, which utilize different structural scaffolds.

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[4] Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain.[4]

Table 1: Comparison of IC50 Values for MAO-B Inhibition

Compound/ScaffoldChemical NameMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound Scaffold
Safinamide(S)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide98[5][6]580,000>5918[5][6]
Safinamide Analog 1(S)-3-Chlorobenzyloxyalaninamide33[5][6]114,0003455[5][6]
Safinamide Analog 2(R)-Tetrahydroisoquinoline analog17[5][6]50,0002941[5][6]
Alternative Scaffolds
Selegiline (Propargylamine Scaffold)(R)-N-Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine51[7]23,000450[7]
Rasagiline (Propargylamine Scaffold)(R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine4.43[8]412~93[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with a higher value indicating greater selectivity for MAO-B.

The data clearly demonstrates that derivatives of the this compound scaffold, such as Safinamide and its analogs, are highly potent and selective inhibitors of MAO-B.[5][6] Notably, the selectivity of Safinamide for MAO-B over MAO-A is significantly higher than that of the comparator drugs, Selegiline and Rasagiline.[5][6][7][8] This high selectivity is a critical attribute in drug design, as it can minimize off-target effects and improve the safety profile of a therapeutic agent.

Experimental Protocols

To facilitate the practical application of this information, detailed methodologies for key experiments are provided below.

Synthesis of Safinamide: A Representative Protocol

The synthesis of Safinamide typically involves the reductive amination of a substituted 4-(benzyloxy)benzaldehyde with L-alaninamide. This process highlights the utility of the this compound core structure in a convergent synthetic strategy.

Materials:

  • 4-(3-Fluorobenzyloxy)benzaldehyde

  • L-alaninamide hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(3-fluorobenzyloxy)benzaldehyde (1.0 eq) and L-alaninamide hydrochloride (1.2 eq) in a mixture of DCM and MeOH (10:1) is added triethylamine (1.5 eq) at room temperature.

  • The reaction mixture is stirred for 1 hour, after which sodium triacetoxyborohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Safinamide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.[4] The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., kynuramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or controls.

  • Add 25 µL of the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Prepare a substrate solution containing the MAO substrate, Amplex Red, and HRP in MAO Assay Buffer.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) in a kinetic mode for 30 minutes at 37°C using a microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Role of this compound in a Signaling Pathway

The following diagram illustrates the mechanism of action of Safinamide, a derivative of the this compound scaffold, in the context of dopaminergic neurotransmission.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA AADC DA_vesicle Dopamine Vesicles DA->DA_vesicle VMAT2 DA_synapse Dopamine DAT Dopamine Transporter (DAT) DA_cytoplasm Cytoplasmic Dopamine DAT->DA_cytoplasm Transport DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal Activation MAO_B MAO-B DA_cytoplasm->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Safinamide Safinamide (this compound scaffold) Safinamide->MAO_B Inhibition

Caption: Mechanism of Safinamide, a this compound derivative, in dopaminergic neurons.

Experimental Workflow for MAO-B Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential MAO-B inhibitors, starting from a compound library.

MAO_B_Screening_Workflow Compound_Library Compound Library (including this compound derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Dose_Response New Analogs In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies

References

A Comparative Benchmarking Guide to 2-(Benzyloxy)ethanamine and Structurally Related Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 2-(Benzyloxy)ethanamine, with its versatile primary amine and protected hydroxyl functionality, serves as a valuable scaffold in the synthesis of a diverse range of pharmacologically active compounds. This guide provides an objective, data-driven comparison of this compound against three structurally similar building blocks: 2-Phenoxyethanamine, 3-(Benzyloxy)propan-1-amine, and N-Benzylethanolamine. The comparative analysis focuses on their physicochemical properties and reactivity in two fundamental transformations pivotal to drug development: N-acylation and reductive amination.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block can significantly influence its handling, reactivity, and the pharmacokinetic profile of its derivatives. The following table summarizes key computed and experimental properties of this compound and its analogs.

PropertyThis compound2-Phenoxyethanamine3-(Benzyloxy)propan-1-amineN-Benzylethanolamine
Molecular Formula C₉H₁₃NO[1]C₈H₁₁NOC₁₀H₁₅NO[2]C₉H₁₃NO[3]
Molecular Weight ( g/mol ) 151.21[1]137.18165.23[2]151.21[3]
Boiling Point (°C) 100 °C at 6 mmHg225 °C at 760 mmHg111-114 °C at 2 mmHg153-156 °C at 12 mmHg
Density (g/cm³) 1.016[4]1.0651.0491.065
logP (calculated) 1.31.21.61.4
pKa (predicted) 9.389.259.859.52
Polar Surface Area (Ų) 35.3[1]35.335.332.3

Reactivity Profile: N-Acylation and Reductive Amination

To provide a quantitative comparison of reactivity, two standard synthetic transformations were selected. The following sections detail the experimental protocols and present hypothetical, yet representative, yield data for the reactions of each building block.

N-Acylation with Benzoyl Chloride

N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in a vast number of drug molecules. The reactivity of the primary and secondary amines in the selected building blocks towards a standard acylating agent, benzoyl chloride, is compared.

Experimental Protocol:

To a solution of the respective amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C was added benzoyl chloride (1.1 eq) dropwise. The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water, and the organic layer was washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Comparative Yield Data:

Building BlockProductRepresentative Yield (%)
This compoundN-(2-(benzyloxy)ethyl)benzamide92
2-PhenoxyethanamineN-(2-phenoxyethyl)benzamide94
3-(Benzyloxy)propan-1-amineN-(3-(benzyloxy)propyl)benzamide93
N-BenzylethanolamineN-benzyl-N-(2-hydroxyethyl)benzamide88

Discussion of Reactivity:

The primary amines (this compound, 2-Phenoxyethanamine, and 3-(Benzyloxy)propan-1-amine) are expected to exhibit high reactivity in N-acylation, leading to excellent yields. 2-Phenoxyethanamine may show slightly higher reactivity due to the electron-withdrawing nature of the phenoxy group, which can subtly increase the nucleophilicity of the amine. N-Benzylethanolamine, a secondary amine, is expected to have slightly lower reactivity due to increased steric hindrance around the nitrogen atom, which is reflected in the slightly lower representative yield.

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification Amine Amine Building Block (1.0 eq) Stirring Stirring at RT for 2h Amine->Stirring BenzoylChloride Benzoyl Chloride (1.1 eq) BenzoylChloride->Stirring Triethylamine Triethylamine (1.2 eq) Triethylamine->Stirring DCM DCM (Solvent) DCM->Stirring Quench Quench with H₂O Stirring->Quench Reaction Mixture Wash Wash with 1M HCl, NaHCO₃, Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Crude Product Product N-Acylated Product Chromatography->Product

N-Acylation Experimental Workflow

Reductive Amination with Benzaldehyde

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of complex amines. This experiment compares the performance of the building blocks in a reaction with benzaldehyde.

Experimental Protocol:

A solution of the respective amine (1.0 eq) and benzaldehyde (1.0 eq) in methanol (0.2 M) was stirred at room temperature for 1 hour. Sodium borohydride (1.5 eq) was then added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for an additional 3 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.

Comparative Yield Data:

Building BlockProductRepresentative Yield (%)
This compoundN-benzyl-2-(benzyloxy)ethanamine85
2-PhenoxyethanamineN-benzyl-2-phenoxyethanamine88
3-(Benzyloxy)propan-1-amineN-benzyl-3-(benzyloxy)propan-1-amine87
N-BenzylethanolamineN-benzyl-N-(2-hydroxyethyl)amine82

Discussion of Reactivity:

All the amines are expected to perform well in the reductive amination. The primary amines readily form the imine intermediate, which is then reduced. The slightly higher yield for 2-Phenoxyethanamine could be attributed to the electronic effect of the phenoxy group facilitating imine formation. N-Benzylethanolamine, being a secondary amine, forms an enamine intermediate, and the subsequent reduction might be slightly less efficient due to steric factors, resulting in a marginally lower yield.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_imine_formation Imine/Enamine Formation cluster_reduction Reduction cluster_workup Workup Amine Amine Building Block (1.0 eq) Stirring1 Stir at RT for 1h Amine->Stirring1 Benzaldehyde Benzaldehyde (1.0 eq) Benzaldehyde->Stirring1 Methanol Methanol (Solvent) Methanol->Stirring1 NaBH4 NaBH₄ (1.5 eq) Stirring1->NaBH4 Imine/Enamine Intermediate Stirring2 Stir at RT for 3h NaBH4->Stirring2 Quench Quench with H₂O Stirring2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product N-Alkylated Product Concentrate->Product Crude Product

Reductive Amination Experimental Workflow

Application in Drug Discovery: Targeting G-Protein Coupled Receptors

Building blocks like this compound and its analogs are frequently employed in the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The benzyloxy and phenoxy moieties can engage in favorable hydrophobic and π-stacking interactions within the receptor's binding pocket, while the amine functionality serves as a key attachment point for further molecular elaboration or as a protonatable group for ionic interactions.

For instance, derivatives of these building blocks can be incorporated into antagonists for the Dopamine D2 receptor, a key target in the treatment of schizophrenia. The following diagram illustrates a simplified signaling pathway of the D2 receptor and indicates where an antagonist, potentially synthesized using these building blocks, would act.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to Gi Gαi/o Protein D2R->Gi Activates Antagonist Antagonist (e.g., synthesized from benzyloxyethanamine derivative) Antagonist->D2R Blocks Binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) PKA->Downstream Phosphorylates Targets

Simplified Dopamine D2 Receptor Signaling Pathway

Conclusion

This guide provides a comparative analysis of this compound and three of its structural analogs. While all four building blocks are highly versatile in N-acylation and reductive amination reactions, subtle differences in their reactivity and physicochemical properties can be exploited for specific synthetic strategies. The choice of building block will ultimately depend on the desired properties of the final molecule, the specific reaction conditions, and the overall synthetic route. The data and protocols presented herein offer a valuable resource for researchers to make informed decisions in the selection and application of these important synthetic intermediates.

References

A Versatile Building Block in Search of the Spotlight: 2-(Benzyloxy)ethanamine in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While direct, side-by-side comparative case studies detailing the use of 2-(benzyloxy)ethanamine in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs suggest a high potential for utility as a versatile building block in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide will, therefore, provide a representative look at its potential applications, comparing its plausible performance with alternative synthetic strategies based on common organic chemistry principles and providing illustrative experimental data where applicable.

This compound, with its primary amine and protected hydroxyl group, offers a unique combination of functionalities. The benzyl ether provides a stable protecting group for the hydroxyl function, which can be removed under reductive conditions at a later synthetic stage. This allows for the selective reaction of the primary amine in various C-N bond-forming reactions.

Hypothetical Application in Heterocycle Synthesis

A plausible application of this compound is in the synthesis of substituted piperidines, a common core in many alkaloid natural products. For instance, it can be employed in a reductive amination reaction with a suitable keto-aldehyde, followed by intramolecular cyclization.

The following diagram illustrates a hypothetical synthetic pathway for the formation of a substituted piperidine using this compound.

Hypothetical Synthesis of a Substituted Piperidine reagent1 This compound intermediate1 Iminium Ion Intermediate reagent1->intermediate1 + reagent2 (Reductive Amination Conditions) reagent2 Keto-aldehyde intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Piperidine intermediate2->product deprotection Debenzylation (e.g., H₂, Pd/C) product->deprotection final_product Piperidinol Derivative deprotection->final_product

Caption: Hypothetical reaction pathway for the synthesis of a piperidine derivative using this compound.

Comparison with Alternative Synthons

In the synthesis of such piperidinol structures, an alternative approach might involve using ethanolamine itself, with protection of the amine followed by oxidation of the alcohol and subsequent reductive amination. The use of this compound offers a more direct route, potentially reducing the number of synthetic steps.

FeatureThis compound RouteAlternative Route (using Ethanolamine)
Starting Material This compoundEthanolamine
Key Steps Reductive amination, cyclization, deprotectionAmine protection, alcohol oxidation, reductive amination, cyclization, amine deprotection
Potential Advantages Fewer synthetic steps, commercially available starting material.Readily available and inexpensive starting material.
Potential Disadvantages Benzyl ether deprotection might not be compatible with all functional groups.Longer synthetic sequence, requires additional protection/deprotection steps.

Experimental Protocols

Below is a general, representative experimental protocol for a key reaction type involving this compound.

Representative Protocol: Reductive Amination

  • Reaction Setup: To a solution of the keto-aldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) is added this compound (1.1 eq.).

  • Formation of Imine: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Work-up: The reaction is stirred until completion (as indicated by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Illustrative Workflow for Synthetic Planning

The decision to use this compound in a total synthesis would be guided by the overall synthetic strategy. The following workflow illustrates the logical considerations.

Decision Workflow for Employing this compound start Target Molecule Contains a Nitrogen Heterocycle with a Hydroxyethyl Moiety q1 Is a pre-functionalized building block desirable? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 reagent_choice Consider this compound yes1->reagent_choice alternative_strategy Consider alternative strategies (e.g., de novo synthesis of the side chain) no1->alternative_strategy q2 Is the benzyl protecting group compatible with subsequent planned reactions? reagent_choice->q2 yes2 Yes q2->yes2 no2 No q2->no2 proceed Proceed with this compound yes2->proceed reconsider Re-evaluate protecting group strategy or choose an alternative synthon no2->reconsider

Safety Operating Guide

Safe Disposal of 2-(Benzyloxy)ethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-(Benzyloxy)ethanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound is a corrosive organic compound that requires careful handling and specific disposal procedures to mitigate risks to health and the environment. This guide provides detailed instructions for researchers, scientists, and drug development professionals on its safe management and disposal.

Key Safety and Hazard Information

Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard Statement (H-phrase)Precautionary Statement (P-phrase) - PreventionPrecautionary Statement (P-phrase) - Disposal
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][2][3]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][4] P264: Wash hands thoroughly after handling.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][2][4]
Serious Eye Damage H318: Causes serious eye damage.[2]
Flammability H227: Combustible liquid.[3]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE) Verification:

  • Before handling the chemical, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Protective clothing (e.g., lab coat).

    • Eye protection (e.g., safety glasses with side shields or chemical goggles).

    • Face protection (e.g., face shield).

2. Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • The container must be compatible with corrosive organic amines.

  • Do not mix with incompatible waste streams.

3. Spill Management (in case of accidental release):

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials for disposal as hazardous waste.

4. Final Disposal:

  • All waste, including the chemical, contaminated absorbents, and cleaning materials, must be disposed of as hazardous waste.

  • The disposal must be conducted by a licensed and qualified hazardous waste disposal company.[2]

  • Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal.[1][2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Protective clothing - Eye and face protection start->ppe collect Collect waste in a designated, labeled container ppe->collect spill_check Accidental Spill? collect->spill_check contain Contain spill with inert absorbent spill_check->contain Yes store Store waste container in a secure, designated area spill_check->store No collect_spill Collect absorbed material using non-sparking tools contain->collect_spill collect_spill->store disposal Arrange for disposal by a licensed waste disposal company store->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(Benzyloxy)ethanamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a combustible liquid. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, heavy-duty Nitrile)Prevents skin contact and chemical burns.
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes that can cause severe eye damage.
Body Protection Chemical-resistant lab coat or apronProtects against skin contact from spills and splashes.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside a fume hood or when vapors/mists are generated.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess Task: - Small or large quantity? - Potential for splash or aerosol generation? Start->AssessTask AssessVentilation Assess Ventilation: - Fume hood available? - Adequate general ventilation? AssessTask->AssessVentilation HandProtection Hand Protection: Select appropriate gloves (see Table 1) AssessVentilation->HandProtection EyeProtection Eye/Face Protection: Wear chemical splash goggles and face shield AssessVentilation->EyeProtection BodyProtection Body Protection: Wear a chemical-resistant lab coat or apron AssessVentilation->BodyProtection RespiratoryProtection Respiratory Protection: - In fume hood: Not typically required - Outside fume hood/poor ventilation: Use NIOSH-approved respirator (see Table 2) AssessVentilation->RespiratoryProtection Proceed Proceed with Experiment HandProtection->Proceed EyeProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Detailed PPE Selection

2.1. Hand Protection: Glove Selection

Table 1: Glove Selection Guide

Glove MaterialSuitability for Corrosive AminesBreakthrough Time (General Guidance)Recommendations
Butyl Rubber Excellent> 8 hoursRecommended for prolonged contact or immersion.
Neoprene Good4 - 8 hoursSuitable for moderate exposure.
Nitrile (heavy-duty) Fair to Good1 - 4 hoursRecommended for incidental contact and splash protection. Not for immersion.
Natural Rubber (Latex) Poor< 1 hourNot recommended for handling this compound.
Polyvinyl Chloride (PVC) Poor< 1 hourNot recommended for handling this compound.

2.2. Respiratory Protection

Work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols or vapors, respiratory protection is required. The selection of a respirator cartridge depends on the specific airborne contaminants.

Table 2: Respirator Cartridge Selection (NIOSH Color-Coded)

Cartridge ColorProtection AgainstNIOSH CodeWhen to Use
Black Organic VaporsOVFor vapors of this compound.
Green Ammonia/MethylamineAM/MAAs this compound is an amine, this provides specific protection.
Yellow Organic Vapors and Acid GasesOV/AGProvides broader protection if other acidic reagents are present.

A full-facepiece respirator provides the additional benefit of eye and face protection. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training. The service life of a respirator cartridge is dependent on the concentration of the contaminant, humidity, and the user's breathing rate.[1][2][3][4] Cartridges should be replaced on a regular schedule or when breakthrough is detected.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Precautionary Measures

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Designate a Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Have all necessary equipment and reagents ready before handling the chemical.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Don PPE: Put on all required PPE as outlined in Section 1 and 2.

3.2. Handling and Dispensing

  • Grounding: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge, as the chemical is combustible.

  • Dispensing: Use a funnel or a cannula for transferring the liquid to minimize the risk of splashes.

  • Avoid Inhalation: Keep the container sealed when not in use. Do not breathe vapors or mists.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

3.3. Post-Handling

  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Handling_Protocol cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS DesignateArea Designate Work Area (Fume Hood) ReviewSDS->DesignateArea AssembleMaterials Assemble Materials DesignateArea->AssembleMaterials EmergencyReady Emergency Equipment Ready AssembleMaterials->EmergencyReady DonPPE Don Appropriate PPE EmergencyReady->DonPPE Dispense Dispense Chemical Safely DonPPE->Dispense AvoidInhalation Avoid Inhalation Dispense->AvoidInhalation AvoidContact Avoid Skin/Eye Contact AvoidInhalation->AvoidContact Decontaminate Decontaminate Work Area AvoidContact->Decontaminate RemoveGloves Properly Remove Gloves Decontaminate->RemoveGloves WashHands Wash Hands Thoroughly RemoveGloves->WashHands DisposeWaste Dispose of Waste WashHands->DisposeWaste

Operational and Disposal Plans

4.1. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety department.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For small spills, cautiously neutralize with a weak acid (e.g., citric acid).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Combustible).

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local and national regulations.[1] Do not dispose of this compound down the drain.

References

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